Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBRKYVKVWTHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347279 | |
| Record name | methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-08-3 | |
| Record name | methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-08-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
CAS Number: 175137-08-3
Authored by: Gemini AI
Abstract
This technical guide provides a comprehensive overview of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis via the Gewald reaction, and explores its potential biological activities and mechanisms of action based on available data for structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound (CAS No. 175137-08-3) is a polysubstituted 2-aminothiophene derivative. The thiophene scaffold is a prominent heterocyclic core in numerous biologically active compounds, and the presence of an amino group at the 3-position and a fluorophenyl group at the 5-position suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The fluorophenyl moiety, in particular, can enhance metabolic stability and binding affinity to biological targets. While specific research on this exact compound is limited, its structural similarity to other biologically active thiophenes warrants a thorough investigation of its properties and potential applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 175137-08-3 | [1] |
| Molecular Formula | C₁₂H₁₀FNO₂S | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | White to light yellow crystalline powder (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | Inferred from related compounds |
| Purity | Typically >97% (commercially available) | |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. For long-term storage, -20°C is recommended. | [2] |
Synthesis
The most probable and versatile method for the synthesis of this compound is the Gewald reaction . This one-pot, multi-component reaction is widely used for the preparation of 2-aminothiophenes.[3][4]
Proposed Synthetic Pathway
The Gewald synthesis for the target compound would involve the reaction of 4'-fluorophenylacetaldehyde, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.
Caption: Proposed Gewald reaction for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the Gewald synthesis of analogous 2-aminothiophene-3-carboxylates.[5]
Materials:
-
4'-Fluorophenylacetaldehyde
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine)
-
Methanol (or ethanol)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-fluorophenylacetaldehyde (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol.
-
Addition of Catalyst: To this stirred suspension, slowly add morpholine (0.5 equivalents) at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product, this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) can be used to determine the purity.
Potential Biological Activity and Mechanism of Action
While there is no specific data on the biological activity of this compound, the broader class of 2-aminothiophene derivatives has been shown to exhibit a range of pharmacological properties, including antioxidant, antibacterial, and anticancer activities.[6]
Structurally Related Compounds and their Activities
-
Anticancer Activity: Thiophene-based compounds have been investigated as potential anticancer agents. For instance, some thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[1]
-
Antibacterial and Antioxidant Activity: Studies on novel thiophene-2-carboxamide derivatives have demonstrated their potential as antibacterial and antioxidant agents. The presence of an amino group at the 3-position was found to be crucial for these activities.[6]
Postulated Mechanism of Action
Based on the activities of related compounds, a hypothetical workflow for investigating the biological mechanism of this compound can be proposed.
Caption: A workflow for investigating the biological activity of the target compound.
Given the structural features, it is plausible that this compound could interact with various cellular targets, such as protein kinases or tubulin, thereby affecting signaling pathways involved in cell proliferation, apoptosis, or inflammation. Further experimental validation is necessary to confirm these hypotheses.
Conclusion
This compound is a readily synthesizable compound with significant potential for further investigation in drug discovery and materials science. This technical guide provides a foundational understanding of its properties and a practical, albeit hypothetical, approach to its synthesis. The exploration of its biological activities, guided by the insights from structurally related compounds, opens promising avenues for future research.
References
- 1. scbt.com [scbt.com]
- 2. 175137-08-3|this compound|BLD Pharm [bldpharm.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is a synthetic organic compound belonging to the aminothiophene class of heterocyclic molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The thiophene core, a sulfur-containing five-membered aromatic ring, is a versatile scaffold found in numerous pharmaceuticals. The presence of an amino group at the 3-position and a fluorophenyl substituent at the 5-position suggests potential for this molecule to serve as a key intermediate or a pharmacologically active agent itself. The fluorine atom can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and an exploration of the potential biological relevance of this compound based on related structures.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted and contextualized by examining data from closely related analogs.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₀FNO₂S | - |
| Molecular Weight | 251.28 g/mol | [1] |
| CAS Number | 175137-08-3 | [1] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Predicted XLogP3 | 3.4 | - |
Table 2: Experimental Data of Structurally Similar Compounds
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Notes |
| Methyl 3-amino-2-thiophenecarboxylate | 22288-78-4 | 62-64 | 100-102 (at 0.1 mmHg) | [2] |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 | 85-88 | - | |
| Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | 91076-93-6 | 140-141 | - | A closely related halogenated analog. |
| Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate | 691393-97-2 | - | - | Data for the methoxycarbonyl analog is 190–192 °C[3] |
Note: The data in Table 2 is for comparative purposes and does not represent the experimental values for the title compound.
Experimental Protocols
Proposed Synthesis via Gewald Reaction
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. For the synthesis of the title compound, a suitable starting material would be a precursor that can introduce the 4-fluorophenyl group.
Reaction Scheme:
Figure 1: Proposed Gewald reaction for synthesis.
Detailed Methodology (Representative Protocol):
-
Reaction Setup: To a stirred solution of 4-fluorophenylacetonitrile (1 equivalent) and methyl glyoxylate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 equivalents).
-
Addition of Base: Slowly add a catalytic amount of a base, such as morpholine or triethylamine, to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Characterization: The purified product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Potential Biological Activities and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activities or associated signaling pathways of this compound. However, the aminothiophene scaffold is a well-known privileged structure in medicinal chemistry, and numerous derivatives have been reported to exhibit a wide range of biological effects.
Context from Related Compounds:
-
Anticancer Activity: Many thiophene derivatives have been investigated for their potential as anticancer agents. For instance, some thieno[3,2-d]pyrimidine derivatives, which can be synthesized from aminothiophene precursors, have shown inhibitory activity against receptor tyrosine kinases involved in cancer progression.
-
Antibacterial and Antifungal Activity: The thiophene nucleus is present in several compounds with antimicrobial properties. The sulfur atom is thought to play a role in the interaction with microbial enzymes.
-
Enzyme Inhibition: The structural features of the title compound, including the amino and carboxylate groups, and the fluorophenyl moiety, make it a candidate for interaction with various enzyme active sites through hydrogen bonding and hydrophobic interactions.[3]
-
GLP-1R Modulation: Recent studies have shown that certain 2-aminothiophene derivatives can act as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.
Given the lack of specific data for the title compound, a logical workflow for its initial biological evaluation is proposed below.
References
An In-depth Technical Guide to Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols and collated data to support further investigation and application of this compound.
Core Molecular Structure and Properties
This compound is a polysubstituted aminothiophene derivative. The core of the molecule is a thiophene ring, an important heterocyclic scaffold in many pharmacologically active compounds. The structure is characterized by a methyl ester at the 2-position, an amine group at the 3-position, and a 4-fluorophenyl substituent at the 5-position.
The presence of the amino group and the ester functionality provides reactive sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The fluorophenyl moiety can influence the compound's lipophilicity and its interaction with biological targets.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 175137-08-3 | [1] |
| Molecular Formula | C₁₂H₁₀FNO₂S | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | (Not explicitly found, typically a solid) | N/A |
| Melting Point | (Data not available for this specific compound) | N/A |
Synthesis and Experimental Protocols
The synthesis of 3-aminothiophene-2-carboxylate derivatives is most commonly achieved through the Gewald aminothiophene synthesis.[2][3] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2]
While a specific protocol for this compound is not explicitly detailed in readily available literature, a general and adaptable procedure for analogous 5-aryl-3-amino-2-carboxylic acid methyl esters has been described. This procedure can be applied using 4'-fluoroacetophenone as the starting ketone.
Adapted Gewald Synthesis Protocol
This protocol is adapted from a general procedure for the synthesis of 5-aryl-3-amino-2-carboxylic acid methyl esters.
Reactants:
-
4'-Fluoroacetophenone
-
Methyl cyanoacetate
-
Elemental Sulfur
-
Morpholine (or another suitable base, e.g., triethylamine, diethylamine)
-
Methanol (or Ethanol) as solvent
Procedure:
-
Reaction Setup: To a solution of 4'-fluoroacetophenone (1.0 eq) and methyl cyanoacetate (1.0 eq) in methanol, add elemental sulfur (1.1 eq).
-
Addition of Base: While stirring the mixture, add morpholine (1.5 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then typically heated to a temperature between 40-50°C and stirred for several hours (e.g., 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product is collected by filtration.
-
Purification: The crude product is washed with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product, this compound.
Caption: Workflow for the Gewald Synthesis of the target compound.
Spectroscopic and Physical Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Singlet for the methyl ester protons (-OCH₃).- Broad singlet for the amine protons (-NH₂).- Multiplets in the aromatic region for the protons of the 4-fluorophenyl group and the single proton on the thiophene ring. |
| ¹³C NMR | - Resonances for the methyl ester carbon, carbons of the thiophene ring, and carbons of the 4-fluorophenyl group. The carbon attached to fluorine will show a characteristic C-F coupling. |
| IR (Infrared) | - N-H stretching vibrations for the primary amine.- C=O stretching for the ester group.- C-F stretching for the fluorophenyl group.- Aromatic C=C and C-H stretching. |
| MS (Mass Spec.) | - A molecular ion peak (M⁺) corresponding to the molecular weight (251.28). |
Biological Activity and Potential Applications
While specific biological studies on this compound have not been identified, the broader class of 2-aminothiophene derivatives is well-documented for a wide range of pharmacological activities. These compounds are recognized as important scaffolds in medicinal chemistry.[4]
Potential Areas of Application:
-
Anticancer Agents: Numerous thiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast cancer.[4][5] They can act through various mechanisms, including kinase inhibition.
-
Antimicrobial Activity: Aminothiophenes have also shown promise as antibacterial and antifungal agents.[6][7]
-
Kinase Inhibitors: The thiophene scaffold is present in several approved kinase inhibitor drugs. The structural features of the target molecule make it a candidate for investigation as an inhibitor of protein kinases involved in cell signaling pathways.[4]
Given the common evaluation of this class of compounds for anticancer properties, a standard experimental workflow for assessing cytotoxicity is provided below.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5]
-
Cell Plating: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
-
Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.
Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.
References
- 1. Structure-Guided Optimization of Small-Molecule Folate Uptake Inhibitors Targeting the Energy-Coupling Factor Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
Spectroscopic Profile of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data, general experimental protocols derived from analogous compounds, and a standardized workflow for spectroscopic analysis. This guide is intended to assist researchers in the characterization and quality control of this and structurally related compounds.
Compound Identification
| IUPAC Name | This compound |
| CAS Number | 175137-08-3[1] |
| Molecular Formula | C₁₂H₁₀FNO₂S[1] |
| Molecular Weight | 251.28 g/mol [1][2] |
| Canonical SMILES | COC(=O)C1=C(N)C=C(S1)C2=CC=C(C=C2)F |
| InChI Key | YIBRKYVKVWTHEM-UHFFFAOYSA-N |
Spectroscopic Data Summary
Mass Spectrometry (MS)
The table below outlines the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule. This data is crucial for the initial identification and confirmation of the compound in mass spectrometry analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 252.04891 |
| [M+Na]⁺ | 274.03085 |
| [M-H]⁻ | 250.03435 |
| [M+NH₄]⁺ | 269.07545 |
| [M+K]⁺ | 290.00479 |
| [M]⁺ | 251.04108 |
| [M]⁻ | 251.04218 |
| Data sourced from PubChem CID 619692[3] |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound are not available in the reviewed literature. For novel batches of this compound, it is recommended to acquire this data following the general protocols outlined in the next section.
Experimental Protocols
The following are detailed methodologies for acquiring NMR, IR, and MS data, based on standard practices for the characterization of similar thiophene derivatives and other organic small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker AVANCE or similar spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR is recommended.
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte peaks. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : Approximately 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : Approximately 200-250 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans, as the ¹³C nucleus is less sensitive.
-
-
Data Processing : The raw data (Free Induction Decay - FID) should be Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin).
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 or similar, equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for solid samples.
-
Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.
-
Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans.
-
A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
-
Data Analysis : The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, C-F, aromatic C=C).
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is recommended for accurate mass determination. For routine analysis, a Gas Chromatography-Mass Spectrometry (GC-MS) system can also be used.
-
Sample Preparation : The sample should be dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
ESI-HRMS Acquisition :
-
Ionization Mode : Both positive and negative ion modes should be used to observe different adducts.
-
Mass Range : A range of m/z 100-500 is typically sufficient.
-
Data Analysis : The acquired spectrum should be analyzed for the molecular ion peak and common adducts to confirm the molecular weight of the compound.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of a synthesized chemical compound.
References
Technical Guide: Crystal Structure Analysis of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the compilation of this guide, the specific crystal structure of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate has not been publicly reported. This document therefore provides a comprehensive technical overview based on established methodologies and data from structurally analogous compounds. The experimental protocols, data, and structural analyses presented herein are representative of what would be anticipated for this molecule.
Introduction
This compound is a polysubstituted thiophene derivative. The 2-aminothiophene scaffold is a significant pharmacophore found in a variety of biologically active compounds. The determination of the single-crystal X-ray structure of this compound is crucial for a definitive understanding of its three-dimensional molecular conformation, electronic properties, and the intermolecular interactions that govern its solid-state packing. Such information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.
This guide outlines the probable synthetic route, detailed experimental protocols for crystallization and structure determination, and an analysis of the expected crystallographic data and intermolecular interactions, drawing parallels with known structures of similar aminothiophene derivatives.
Experimental Protocols
Synthesis via Gewald Reaction
The synthesis of 2-aminothiophene derivatives is commonly achieved through the Gewald three-component reaction.[1][2][3] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[4]
Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4'-fluorobenzaldehyde (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a secondary amine, such as morpholine or piperidine (e.g., 20 mol%).
-
Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50-60°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Purification: Collect the crude product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to yield the purified this compound.
Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.[5][6][7] Slow evaporation is a common and effective method.
Protocol:
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) at room temperature or with gentle heating.
-
Filtration: Filter the solution to remove any particulate impurities.
-
Slow Evaporation: Transfer the filtered solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Allow the vial to stand undisturbed for several days to a week. As the solvent evaporates, the solution will become supersaturated, promoting the growth of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[8][9][10]
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The instrument uses a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Data Presentation
While the specific data for the title compound is unavailable, the following tables present representative crystallographic data from analogous 2-aminothiophene structures.[11][12][13][14]
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone[11] | Methyl-3-aminothiophene-2-carboxylate (hypothetical) |
| Empirical Formula | C13H12ClNOS | C12H10FNO2S |
| Formula Weight | 265.75 | 251.28 |
| Temperature (K) | 130(2) | ~100-150 |
| Crystal System | Monoclinic | Expected: Monoclinic or Orthorhombic |
| Space Group | P2₁/c | e.g., P2₁/c, P-1, P2₁2₁2₁ |
| a (Å) | 10.6092(8) | To be determined |
| b (Å) | 10.8355(8) | To be determined |
| c (Å) | 11.1346(9) | To be determined |
| α (°) | 90 | To be determined |
| β (°) | 98.643(6) | To be determined |
| γ (°) | 90 | To be determined |
| Volume (ų) | 1263.9(2) | To be determined |
| Z | 4 | To be determined |
| R-factor (R1) | 0.045 | Expected: < 0.05 |
| wR2 (all data) | 0.121 | Expected: ~0.1-0.15 |
Table 2: Expected Bond Lengths and Angles
| Bond/Angle | Expected Value |
| S-C(thiophene) | ~1.71 - 1.74 Å |
| C-N(amino) | ~1.34 - 1.36 Å |
| C=O(carbonyl) | ~1.21 - 1.23 Å |
| C-O(ester) | ~1.33 - 1.35 Å |
| C-F(fluorophenyl) | ~1.35 - 1.37 Å |
| C-S-C angle | ~92 - 93° |
| O=C-O angle | ~122 - 124° |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for synthesis, crystallization, and analysis.
Expected Intermolecular Interactions
The molecular structure features several functional groups capable of forming intermolecular interactions, which will dictate the crystal packing. Key expected interactions include:
-
N-H···O Hydrogen Bonds: The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group is a strong acceptor. This is a very common and often primary interaction in related structures, leading to the formation of chains or dimers.[11][13]
-
π-π Stacking: The aromatic thiophene and 4-fluorophenyl rings can engage in π-π stacking interactions.
-
C-H···F and C-H···S Interactions: Weaker C-H···F and C-H···S hydrogen bonds may also contribute to the overall stability of the crystal lattice.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. d-nb.info [d-nb.info]
- 4. asianpubs.org [asianpubs.org]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. unifr.ch [unifr.ch]
- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. mdpi.com [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Substituted 3-Aminothiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted 3-aminothiophenes represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their antimicrobial, anticancer, and anti-inflammatory properties, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Antimicrobial Activity
Substituted 3-aminothiophenes have emerged as potent antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The structural modifications on the 3-aminothiophene core play a crucial role in determining the potency and spectrum of their antimicrobial effects.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentrations (MIC) of various substituted 3-aminothiophene derivatives against selected microbial strains.
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| 1 | 2-carboxylate, chloro, methoxy, amide functionalities | Escherichia coli | 10-20 | [1] |
| 1 | 2-carboxylate, chloro, methoxy, amide functionalities | Staphylococcus aureus | 10-20 | [1] |
| 2 | 2-carboxylate, chloro, methoxy, amide functionalities | Aspergillus niger | 10-20 | [1] |
| 2 | 2-carboxylate, chloro, methoxy, amide functionalities | Candida albicans | 10-20 | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of substituted 3-aminothiophene derivatives using the broth microdilution method.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the substituted 3-aminothiophene derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial/Fungal Strains: Culture the test microorganisms overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Media: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
-
Controls: Include a positive control (a standard antibiotic like Gentamicin or Ampicillin) and a negative control (broth with solvent).
2. Procedure:
-
Serial Dilution: Add 100 µL of sterile broth to all wells of the 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.
-
Inoculum Preparation: Adjust the turbidity of the overnight microbial culture to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL per well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
3. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
References
The Gewald Synthesis of 2-Aminothiophenes: A Mechanistic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction, first reported by Karl Gewald in 1961, stands as one of the most efficient and versatile methods for the synthesis of polysubstituted 2-aminothiophenes.[1] These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science, serving as crucial building blocks for a wide range of biologically active compounds, including antiproliferative, antiviral, and antifungal agents, as well as materials for dyes and conducting polymers.[2][3][4] This technical guide provides an in-depth exploration of the reaction's core mechanism, supported by recent computational studies, along with representative experimental protocols and quantitative data.
Core Reaction Mechanism
The Gewald reaction is a multi-component condensation involving a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur in the presence of a base.[5][6] While the overall transformation is a one-pot synthesis, the mechanism proceeds through several distinct steps. For decades, the precise mechanism of sulfur incorporation remained poorly understood, but recent comprehensive Density Functional Theory (DFT) studies have provided significant clarification.[2][7][8] The reaction is understood to be under thermodynamic control, where the formation of the stable, aromatic thiophene ring is the ultimate driving force.[2][7]
The elucidated mechanism involves three primary stages:
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[7][9] This step forms a stable α,β-unsaturated nitrile intermediate.[6]
-
Sulfuration and Polysulfide Formation: The α,β-unsaturated nitrile is deprotonated by the base to form a resonance-stabilized anion.[2] This anion acts as a nucleophile, attacking the elemental sulfur ring (S₈) and opening it to form a polysulfide anion intermediate.[2][7] DFT calculations suggest this is followed by a complex equilibrium of polysulfide intermediates of varying lengths.[2][8]
-
Cyclization and Aromatization: The polysulfide chain is ultimately cleaved to a monosulfide intermediate. This intermediate then undergoes intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile carbon.[2][9] A subsequent tautomerization and aromatization lead to the final, stable 2-aminothiophene product.[6][9]
Quantitative Data Summary
The yield of the Gewald reaction is highly dependent on the substrates and reaction conditions employed. Modifications such as microwave assistance, the use of ionic liquids, or mechanochemistry have been developed to improve yields and reaction times, particularly for less reactive substrates like aryl ketones.[9][10] The following table summarizes representative yields from various literature reports.
| Carbonyl Compound | Active Nitrile | Base/Catalyst | Conditions | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol, Reflux | 81 | [4] |
| Acetophenone | Ethyl Cyanoacetate | Morpholine | DMF, 50°C | 70 | [10] |
| 4-Methoxyacetophenone | Ethyl Cyanoacetate | Morpholine | Ball Milling, 60°C, 30 min | 65 | [10] |
| Various Aldehydes | Cyanoacetamides | Triethylamine | Ethanol, 60°C | 50-92 | [4] |
| Alkyl/Aryl Ketones | Ethyl Cyanoacetate | Morpholinium Acetate | Morpholine, 80-90°C | 25-70 | [10][11] |
| Various Ketones | Malononitrile | CaO | Ethanol, Reflux, 1-1.5 h | Moderate to Good | [12] |
Experimental Protocols
The versatility of the Gewald reaction is reflected in the variety of established protocols. Below are two distinct, detailed methodologies: a classical solution-phase synthesis and a modern solvent-free mechanochemical approach.
Protocol 1: Classical One-Pot Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [4]
This protocol describes a widely used solution-phase method.
-
Methodology:
-
A mixture of cyclohexanone (9.81 g, 0.1 mol), malononitrile (6.61 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) is suspended in ethanol (50 mL).
-
Morpholine (8.71 g, 0.1 mol) is added to the stirred suspension.
-
The mixture is gently warmed, which often initiates a spontaneous exothermic reaction that brings the solvent to a boil. The mixture is then heated under reflux for 1 hour.
-
After the reaction period, the mixture is cooled in an ice bath.
-
The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from ethanol to yield the pure 2-aminothiophene derivative.
-
Protocol 2: Solvent-Free Mechanochemical Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate [10]
This protocol utilizes high-speed ball milling (HSBM) as a green chemistry approach, reducing solvent waste and often reaction times.
-
Methodology:
-
A stainless-steel milling vial is charged with acetophenone (120 mg, 1.0 mmol), ethyl cyanoacetate (113 mg, 1.0 mmol), elemental sulfur (32 mg, 1.0 mmol), and morpholine (9 mg, 0.1 mmol, catalytic amount).
-
Two stainless-steel balls are added to the vial.
-
The vial is subjected to high-speed ball milling at a set frequency (e.g., 30 Hz) for a specified time (e.g., 30-60 minutes). Tandem heating of the milling apparatus (e.g., to 60°C) can significantly increase the reaction rate.
-
After milling, the crude solid product is removed from the vial.
-
The crude product is washed with water to remove any remaining base and inorganic impurities.
-
The final product is isolated and purified by column chromatography on silica gel.
-
This guide provides a foundational understanding of the Gewald synthesis mechanism, empowering researchers to better utilize and innovate upon this cornerstone reaction in heterocyclic chemistry. The continued development of methodologies, such as those employing green chemistry principles, ensures the Gewald reaction will remain a relevant and powerful tool in drug discovery and materials science.[3][13]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Gewald_reaction [chemeurope.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
The Role of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. Among its numerous derivatives, Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate serves as a crucial synthetic intermediate and a core structure for the development of novel therapeutic agents. This technical guide explores the synthesis, known biological activities, and therapeutic potential of this compound and its derivatives, focusing on their applications in oncology and neurodegenerative diseases. By examining structure-activity relationships and key signaling pathways, this document provides a comprehensive overview for researchers engaged in drug discovery and development.
Introduction
Thiophene derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The 2-aminothiophene-3-carboxylate substructure, in particular, is a key pharmacophore found in numerous biologically active molecules. This compound combines this active core with a 4-fluorophenyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity. This guide will delve into the synthesis of this core molecule and the therapeutic applications that have emerged from its chemical modifications.
Synthesis of the Core Scaffold
The primary and most efficient method for synthesizing this compound and its analogs is the Gewald reaction . This one-pot multicomponent reaction is a cornerstone in thiophene chemistry.
Experimental Protocol: Gewald Synthesis
A general procedure for the synthesis of methyl 2-aminothiophene-3-carboxylates is as follows:
-
Reaction Setup: To a stirred mixture of an appropriate ketone (e.g., 4'-fluoroacetophenone) (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in a suitable solvent such as methanol (30 mL), a basic catalyst is added.
-
Catalyst Addition: A catalyst, typically a secondary amine like morpholine or diethylamine (5 mL), is added dropwise over a period of 30 minutes at a controlled temperature of 35-40 °C.
-
Reaction Progression: The reaction mixture is then stirred at a slightly elevated temperature, for instance, 45 °C, for approximately 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate. The solid is collected by filtration, washed with a cold solvent like ethanol, and then purified by recrystallization from a suitable solvent to yield the desired 2-aminothiophene derivative.[1]
This versatile reaction allows for the introduction of a wide variety of substituents on the thiophene ring, making it a powerful tool for generating chemical libraries for drug screening.
Role in Medicinal Chemistry: Anticancer Activity
While direct biological data for this compound is limited in publicly available literature, its derivatives have shown significant promise as anticancer agents. The core scaffold serves as a template for the development of potent kinase inhibitors and apoptosis inducers.
Kinase Inhibition
Kinases are critical targets in oncology, and the 2-aminothiophene scaffold has been successfully utilized to develop potent inhibitors. Derivatives of the core molecule have been investigated as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).
For instance, fused thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and AKT.[2] While the exact structure of the most potent compounds in that study differs from the title compound, the underlying 2-aminothiophene core is essential for their activity. The general structure-activity relationship (SAR) suggests that modifications at the 2-amino and 3-carboxylate positions can significantly impact potency and selectivity.
Another study identified a highly potent and selective Polo-like kinase 1 (PLK1) inhibitor based on a substituted 3-aminothiophene-2-carboxylate core.[3] The lead compound in this study, while more complex, demonstrates the potential of this scaffold to generate inhibitors with nanomolar efficacy.[3]
Table 1: Anticancer Activity of Selected Thiophene Derivatives
| Compound Class | Target(s) | Cell Line(s) | IC50 Values | Reference(s) |
| Fused Thieno[2,3-d]pyrimidines | VEGFR-2, AKT | HepG2, MCF-7 | 0.075 µM - 6.96 µM | [2] |
| Thiophene Carboxamides | Tubulin Polymerization | Hep3B | 5.46 µM - 12.58 µM | [4] |
| Substituted 2-aminothiophenes | Atypical Protein Kinase C | - | Varies | [5] |
| PLK1 Inhibitor | PLK1 | HepG2 | 11.1 nM | [3] |
Induction of Apoptosis
Several studies have shown that 2-aminothiophene derivatives can induce apoptosis in cancer cells. For example, certain derivatives have been found to cause an accumulation of prostate cancer cells in the G1 phase of the cell cycle, leading to apoptosis.[6] This suggests that the scaffold can be modified to create compounds that interfere with cell cycle progression and trigger programmed cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of thiophene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 5x10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Role in Medicinal Chemistry: Neurodegenerative Diseases
The thiophene scaffold is also being explored for its potential in treating neurodegenerative diseases. While specific studies on this compound are not prominent, related structures have shown promise.
Neuroprotective Effects
Some thiophene-containing compounds have demonstrated neuroprotective properties by inhibiting oxidative stress and neuroinflammation, which are key pathological features of diseases like Alzheimer's and Parkinson's. For instance, a benzothiophene derivative, T-817MA, has been shown to protect against MPTP-induced neurotoxicity in mice by blocking lipid peroxidation.[7] This highlights the potential of the broader thiophene class in neuroprotection. The inherent properties of the thiophene ring may contribute to the ability of these compounds to cross the blood-brain barrier.
Structure-Activity Relationship (SAR) Insights
Based on the available data for 2-aminothiophene-3-carboxylate derivatives, several SAR trends can be inferred:
-
The 2-Amino Group: The free amino group at the 2-position is often crucial for biological activity, likely participating in key hydrogen bonding interactions with target proteins.[5]
-
The 3-Carboxylate Group: Modification of the ester at the 3-position can significantly alter activity. Conversion to amides has been shown to yield potent anticancer compounds, suggesting this position is a key vector for optimization.[4]
-
The 5-Phenyl Group: The nature and substitution pattern of the aryl group at the 5-position influence the compound's properties. The 4-fluorophenyl group in the title compound is a favorable substituent for enhancing biological activity and metabolic stability.
Conclusion and Future Directions
This compound is a valuable and versatile scaffold in medicinal chemistry. While it primarily serves as a synthetic intermediate, the potent biological activities of its derivatives, particularly in oncology, underscore its importance. Future research should focus on synthesizing and screening a broader library of derivatives based on this core structure to identify novel therapeutic agents. The exploration of this scaffold in the context of neurodegenerative diseases also warrants further investigation. The detailed synthetic protocols and assay methodologies provided in this guide offer a solid foundation for researchers to build upon in their drug discovery efforts.
References
- 1. asianpubs.org [asianpubs.org]
- 2. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of aminothiophene carboxylate derivatives
An In-depth Technical Guide on the Discovery and History of Aminothiophene Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminothiophene carboxylate derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents. Their discovery, intrinsically linked to the advent of the Gewald reaction, has paved the way for significant advancements in drug discovery, particularly in the fields of oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the history, synthesis, and biological significance of these vital heterocyclic compounds.
A Brief History: The Gewald Reaction
The journey of aminothiophene carboxylates began in earnest in 1966 with the pioneering work of German chemist Karl Gewald. He developed a multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes from a simple mixture of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1] This elegant one-pot synthesis, now famously known as the Gewald reaction, proved to be a robust and versatile method for accessing this important class of compounds. The reaction mechanism, which was elucidated in the subsequent decades, involves an initial Knoevenagel condensation, followed by the addition of sulfur and a subsequent cyclization and tautomerization to form the stable aromatic thiophene ring.[1]
Over the years, numerous modifications and improvements to the original Gewald protocol have been reported, including the use of microwave irradiation to enhance reaction rates and yields, and the development of solvent-free and solid-supported methodologies, reflecting the ongoing trend towards greener and more efficient chemical syntheses.[2][3]
Data Presentation: A Comparative Look at Biological Activity
The true value of aminothiophene carboxylate derivatives lies in their diverse biological activities. The following tables summarize key quantitative data, offering a comparative perspective on their potential as therapeutic agents.
Table 1: Anticancer Activity of Aminothiophene Carboxylate Derivatives
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Compound 5 | HepG-2 | 0.59 |
| Compound 6 | HepG-2 | 0.93 |
| Compound 10 | HepG-2 | 3.92 |
| Sorafenib (Reference) | HepG-2 | 2.07 |
| Compound 8d | MCF7 | 17.20 |
| Compound 9c | MCF7 | 13.02 |
| Compound 9d | MCF7 | 16.54 |
| Compound 9c | T-47D | 2.18 |
| Compound 9d | T-47D | 8.09 |
| Compound 10d | T-47D | 4.36 |
| Compound 14d | HCT116, MCF7, PC3, A549 | Potent (IC50 = 191.1 nM for VEGFR-2) |
| SB-44 | Prostate & Cervical Adenocarcinoma | < 35 |
| SB-83 | Prostate & Cervical Adenocarcinoma | < 35 |
| SB-200 | Prostate & Cervical Adenocarcinoma | < 35 |
Note: IC50 values are indicative and can vary based on experimental conditions. Data compiled from multiple sources.[4][5][6][7]
Table 2: Antimicrobial Activity of Aminothiophene Derivatives
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |
| Thiophene derivative 4F | Salmonella Typhi (XDR) | 3.125 |
| Ciprofloxacin (Reference) | Salmonella Typhi (XDR) | > 3.125 |
| Ceftriaxone (Reference) | Salmonella Typhi (XDR) | > 3.125 |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.[]
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and evaluation of aminothiophene carboxylate derivatives.
Protocol 1: General Procedure for the Gewald Synthesis of Ethyl 2-Aminothiophene-3-carboxylates
Materials:
-
Appropriate ketone (0.05 mol)
-
Ethyl cyanoacetate (0.05 mol)
-
Elemental sulfur (0.05 mol)
-
Methanol (30 mL)
-
Morpholine (5 mL)
-
Ethanol (for washing and recrystallization)
Procedure:
-
In a round-bottom flask, combine the ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).
-
With stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes at a temperature of 35-40 °C.
-
Continue stirring the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration and wash it with ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 2-aminothiophene-3-carboxylate derivative.
This protocol is adapted from a published procedure which reported yields in the range of 70-85%.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Aminothiophene carboxylate derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the aminothiophene carboxylate derivatives in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by aminothiophene carboxylate derivatives and a typical experimental workflow.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information, along with key experimental considerations, for Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. This compound, a member of the 2-aminothiophene class of heterocyclic compounds, is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its structural analogs.
Chemical Identity and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 175137-08-3 |
| Molecular Formula | C₁₂H₁₀FNO₂S |
| Molecular Weight | 251.28 g/mol |
| Appearance | Solid (Typical) |
| Solubility | Soluble in organic solvents. |
Safety and Handling
The safe handling of this compound is paramount in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS) for the compound and structurally similar molecules.
Hazard Identification
Based on data for the target compound and its close analogs, the primary hazards are:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
GHS Hazard Pictograms and Statements for Structurally Similar Compounds:
| Pictogram | Signal Word | Hazard Statement(s) |
| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Precautionary Measures and Personal Protective Equipment (PPE)
To mitigate the identified risks, the following precautionary measures and personal protective equipment are mandatory when handling this compound:
| Category | Recommendations |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The synthesis of this compound and related 2-aminothiophenes is most commonly achieved through the Gewald reaction or by direct arylation.
Synthesis via Direct Arylation
A documented method for synthesizing the target compound involves the direct arylation of a pre-existing aminothiophene core.[1]
Reaction Scheme:
Caption: Direct arylation of an aminothiophene with an aryl halide.
Experimental Procedure (Adapted from a similar synthesis[1]):
-
To a reaction vessel, add Methyl 3-amino-4-methylthiophene-2-carboxylate, 1-bromo-4-fluorobenzene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₂CO₃).
-
Add a suitable solvent (e.g., toluene or dioxane).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
General Protocol for Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a versatile one-pot synthesis for 2-aminothiophenes. The general workflow is as follows:
Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.
General Experimental Procedure:
-
In a round-bottom flask, combine the carbonyl compound (e.g., an appropriate ketone or aldehyde), the α-cyanoester (e.g., methyl cyanoacetate), and elemental sulfur in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Biological Activity and Potential Applications
Derivatives of 3-aminothiophene-2-carboxylate are recognized for their wide range of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of thiophene derivatives. These compounds can influence cell signaling pathways and modulate the expression of genes involved in apoptosis, potentially leading to the death of cancer cells.[2] For instance, certain thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer agent Combretastatin A-4.[3]
Antimicrobial Activity
Thiophene derivatives have also demonstrated significant potential as antimicrobial agents. Studies have shown that various substituted thiophenes exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[4][5][6] The biological activity is often influenced by the nature and position of substituents on the thiophene ring.
Caption: Potential biological activities and mechanisms of action for the compound class.
This technical guide is intended to provide a comprehensive overview for the safe handling and informed use of this compound in a research and development setting. As with any chemical, it is crucial to consult the most up-to-date Safety Data Sheet before use and to perform a thorough risk assessment for any experimental procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate (EVT-2977739) | 156274-30-5 [evitachem.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-aminothiophene derivatives, a critical scaffold in medicinal chemistry and material science. The methodologies presented herein focus on modern, efficient, and often greener synthetic approaches, including microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry (ball-milling).
Introduction
2-Aminothiophenes are a class of heterocyclic compounds of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] Their versatile structure serves as a key building block in the development of novel therapeutic agents. The most common and efficient method for the one-pot synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][3] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][3]
Recent advancements in synthetic methodology have focused on improving the efficiency, yield, and environmental footprint of the Gewald reaction.[1] These include the use of microwave irradiation, ultrasonic energy, and solvent-free mechanochemical methods to accelerate reaction rates and, in some cases, eliminate the need for catalysts or solvents.[1][4][5]
Reaction Principle: The Gewald Three-Component Reaction
The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base. This is followed by the addition of sulfur to the α-carbon of the unsaturated nitrile intermediate. Subsequent cyclization and tautomerization lead to the formation of the final 2-aminothiophene product.[2][6]
Below is a diagram illustrating the proposed mechanistic pathway of the Gewald reaction.
Caption: Proposed mechanism of the Gewald reaction.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the quantitative data for different one-pot synthetic protocols for 2-aminothiophene derivatives, allowing for easy comparison of their efficiencies.
| Protocol | Carbonyl Compound | Active Methylene Nitrile | Catalyst/Base | Conditions | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF, 50°C, Microwave | 30 min | 95 | [7] |
| 4-Nitroacetophenone | Ethyl cyanoacetate | - | Ethanol, 120°C, Microwave | 46 min | - | [8] | |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol, 70°C, Microwave | 20 min | - | [9] | |
| Ultrasound-Assisted | Various Ketones | Malononitrile | Sodium Polysulfide | Water, 70°C, 40 kHz, 300 W Ultrasound | 0.5 - 1 h | 42-90 | [1][10] |
| Ball-Milling | Ethyl acetoacetate | Malononitrile | None (Solvent-free) | 750 rpm | 30 min | 97 | [11] |
| 2-Butanone | Malononitrile | None (Solvent-free) | 750 rpm | 30 min | - | [11] | |
| L-Proline Catalyzed | Cyclohexanone | Malononitrile | L-Proline (10 mol%) | DMF, 60°C | - | 84 | [12] |
| Various Substrates | Malononitrile | L-Proline (10 mol%) | DMF, 60°C | - | High | [12] |
Experimental Protocols
The following are detailed experimental protocols for the one-pot synthesis of 2-aminothiophene derivatives using various modern synthetic techniques.
Protocol 1: Microwave-Assisted Gewald Reaction[4][7]
This protocol describes a rapid and efficient method for synthesizing 2-aminothiophene derivatives using microwave irradiation.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Active Methylene Nitrile (e.g., methyl cyanoacetate) (1.1 mmol)
-
Elemental Sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine) (1.0 mmol)
-
Solvent (e.g., DMF) (3 mL)
-
Microwave reactor vial (5 mL)
-
Microwave reactor
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).
-
Add the appropriate solvent (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 30 minutes).[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Protocol 2: Ultrasound-Assisted Gewald Reaction in Water[1][10]
This protocol presents a green and catalyst-free approach for the synthesis of 2-aminothiophenes using ultrasound irradiation in an aqueous medium.
Materials:
-
Ketone (e.g., 10a-l)
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Sodium Polysulfide
-
Water
-
Ethanol (for recrystallization)
-
Ultrasonic bath (e.g., 40 kHz, 300 W)
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, combine the ketone, malononitrile, and elemental sulfur in water.
-
Add sodium polysulfide to initiate the reaction.
-
Place the reaction vessel in an ultrasonic bath and sonicate at a specified frequency and power (e.g., 40 kHz, 300 W) at 70°C for 0.5 to 1 hour.[1][10]
-
Monitor the completion of the reaction using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid product with water.
-
Purify the product by recrystallization from ethanol to yield the pure 2-aminothiophene derivative.
Protocol 3: Solvent-Free Ball-Milling Synthesis[11]
This protocol details a mechanochemical, solvent-free, and catalyst-free method for the synthesis of 2-aminothiophenes using a planetary ball mill.
Materials:
-
Carbonyl compound (e.g., ethyl acetoacetate or 2-butanone) (0.02 mol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (0.02 mol)
-
Elemental Sulfur (0.02 mol)
-
Planetary ball mill with stainless steel vials and balls
-
TLC plates
Procedure:
-
Place the carbonyl compound (0.02 mol), active methylene nitrile (0.02 mol), and elemental sulfur (0.02 mol) directly into a stainless steel vial of the planetary ball mill.[11]
-
Add stainless steel balls to the vial.
-
Conduct the milling at a specified rotation speed (e.g., 750 rpm) for a set duration (e.g., 30 minutes).[11]
-
Monitor the progress of the reaction periodically by taking a small sample and analyzing it by TLC.
-
After the reaction is complete, extract the product from the vial using a suitable organic solvent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the one-pot synthesis of 2-aminothiophene derivatives.
Caption: General experimental workflow for synthesis.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. ijert.org [ijert.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Application Notes and Protocols: Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is a versatile heterocyclic building block, primarily utilized in the synthesis of fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines. The thiophene core is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. The presence of the amine and ester functionalities at positions 3 and 2 respectively allows for the facile construction of a pyrimidine ring, while the 5-(4-fluorophenyl) group provides a site for modifying steric and electronic properties, which can be crucial for tuning biological activity and pharmacokinetic profiles. Thienopyrimidine derivatives have shown significant potential as inhibitors of various protein kinases, making this scaffold particularly relevant in the field of oncology and inflammation.
Key Applications
The principal application of this compound is as a precursor for the synthesis of thieno[3,2-d]pyrimidine-based compounds. These derivatives have been extensively explored as potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell growth, proliferation, survival, and motility, and its dysregulation is a hallmark of many human cancers.[1][2][3]
By serving as the foundational scaffold, this intermediate enables the synthesis of molecules that can be further functionalized to target the ATP-binding pocket of kinases like PI3K. The general strategy involves the cyclization of the aminothiophene with a suitable one-carbon synthon to form the pyrimidine ring, followed by substitutions at key positions to enhance potency and selectivity.
Featured Application: Synthesis of Thieno[3,2-d]pyrimidine Core for PI3K Inhibitors
A significant application of this intermediate is in the synthesis of compounds analogous to potent PI3K inhibitors. The thieno[3,2-d]pyrimidine core is a key structural feature of several documented PI3K inhibitors.[5] The synthesis typically proceeds through a multi-step sequence starting with the formation of the thieno[3,2-d]pyrimidin-4(3H)-one, which is then converted to a 4-chloro intermediate, allowing for nucleophilic substitution to introduce various side chains.
Logical Workflow for Synthesis of Thieno[3,2-d]pyrimidine-based Kinase Inhibitors
References
- 1. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Specifically, the 2-aminothiophene-3-carboxylate framework serves as a versatile building block for the synthesis of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is a key starting material for generating diverse libraries of compounds for drug discovery. Its strategic derivatization allows for the fine-tuning of physicochemical and pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.
This document provides detailed application notes and protocols for the derivatization of this compound, with a focus on the synthesis of potential kinase inhibitors for cancer therapy. The protocols described herein focus on the modification of the 3-amino group to generate amide, sulfonamide, and urea/thiourea derivatives.
Data Presentation
The following tables summarize the in vitro biological activities of representative thiophene derivatives, illustrating the impact of structural modifications on their anticancer and kinase inhibitory potency. While not direct derivatives of this compound, these data provide valuable insights into the structure-activity relationships (SAR) of this compound class.
Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives against various Cancer Cell Lines.
| Compound ID | R Group | Hep3B IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MCF7 IC₅₀ (µM) |
| 2a | Phenyl | > 30 | > 30 | > 30 |
| 2b | 4-Chlorophenyl | 5.46 | 15.67 | 22.14 |
| 2d | 3,4-Dimethoxyphenyl | 8.85 | 18.92 | > 30 |
| 2e | 4-Trifluoromethylphenyl | 12.58 | 25.43 | > 30 |
Data adapted from a study on related thiophene carboxamide derivatives.[3]
Table 2: Kinase Inhibitory Activity of Thiophene Derivatives.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 14d | VEGFR-2 | 191.1 |
| 5 | VEGFR-2 | 590 |
| 21 | VEGFR-2 | 1290 |
| 7g | p38α MAPK | 270 |
| 10b | p38α MAPK | N/A (potent inhibitor) |
Data compiled from studies on various thiophene derivatives as kinase inhibitors.[3][4][5]
Mandatory Visualization
Signaling Pathway
Caption: VEGFR-2 signaling pathway and its inhibition by thiophene derivatives.
Experimental Workflow
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is a key heterocyclic building block in the synthesis of potent kinase inhibitors. Its intrinsic structural features, particularly the 2-aminothiophene core, make it an ideal precursor for the construction of fused heterocyclic systems like thieno[2,3-d]pyrimidines. These scaffolds are known to be effective ATP-competitive inhibitors of various protein kinases, with a notable emphasis on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The 4-fluorophenyl substituent at the 5-position of the thiophene ring often contributes to enhanced binding affinity with the target kinase.
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, along with experimental protocols for key synthetic transformations and a summary of the biological activities of the resulting compounds.
Synthetic Applications
The primary application of this compound in kinase inhibitor synthesis is its conversion into the thieno[2,3-d]pyrimidine scaffold. This is typically achieved through a cyclization reaction with a one-carbon synthon, most commonly formamide, to yield the corresponding 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. This intermediate serves as a versatile platform for further chemical modifications to generate a library of potential kinase inhibitors.
Key Synthetic Transformations:
-
Cyclization to form the Thieno[2,3-d]pyrimidine Core: The 2-amino group and the adjacent ester functionality of this compound readily undergo condensation with reagents like formamide at elevated temperatures to form the pyrimidinone ring.
-
Chlorination of the 4-oxo Position: The resulting thienopyrimidinone can be converted to a more reactive 4-chloro-thieno[2,3-d]pyrimidine intermediate using chlorinating agents such as phosphorus oxychloride (POCl₃).
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloro substituent is susceptible to displacement by various nucleophiles, including amines, which allows for the introduction of diverse side chains to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity of the final compounds.
Target Kinase: VEGFR-2
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.[1] Inhibiting VEGFR-2 is therefore a clinically validated strategy in oncology. Thienopyrimidine derivatives synthesized from this compound have demonstrated potent inhibitory activity against VEGFR-2.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative thieno[2,3-d]pyrimidine-based kinase inhibitors against VEGFR-2. The data is compiled from various studies and showcases the potency of this class of compounds.
| Compound ID | Structure | Target Kinase | IC₅₀ (nM) | Reference |
| A | 5-(4-Fluorophenyl)-4-(phenylamino)thieno[2,3-d]pyrimidine | VEGFR-2 | 80 | [1] |
| B | 4-((3-Bromophenyl)amino)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine | VEGFR-2 | 50 | [1] |
| C | 5-(4-Fluorophenyl)-4-((3-hydroxyphenyl)amino)thieno[2,3-d]pyrimidine | VEGFR-2 | 30 | [1] |
| D | N-(4-chlorophenyl)-5-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-amine | VEGFR-2 | 21 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the initial cyclization of this compound to form the core thienopyrimidine structure.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of formamide (approximately 10-20 volumes).
-
Heat the reaction mixture to reflux (typically 180-200 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Protocol 2: Synthesis of 4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
This protocol details the chlorination of the thienopyrimidinone intermediate.
Materials:
-
5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 volumes).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.
-
Heat the reaction mixture to reflux (typically 100-110 °C) with stirring for 2-4 hours.
-
After completion of the reaction (monitored by TLC or HPLC), carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
Protocol 3: Synthesis of a 4-Anilino-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine Derivative (General Procedure)
This protocol provides a general method for the SNAr reaction to introduce various aniline derivatives at the 4-position.
Materials:
-
4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
-
Substituted aniline (e.g., 3-aminophenol) (1.0-1.2 eq)
-
Solvent (e.g., isopropanol, ethanol, or DMF)
-
Base (e.g., triethylamine or diisopropylethylamine) (optional, to scavenge HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine (1.0 eq) and the desired substituted aniline (1.0-1.2 eq) in a suitable solvent (e.g., isopropanol) in a round-bottom flask.
-
If the aniline salt is not used, a non-nucleophilic base like triethylamine (1.2 eq) can be added.
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring its progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with the reaction solvent and then with a non-polar solvent like hexane.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for kinase inhibitors.
Caption: VEGFR-2 signaling pathway and inhibition.
References
Protocol for N-acylation of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Application Note
This document provides a detailed protocol for the N-acylation of methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. This reaction is a crucial transformation in synthetic organic chemistry, enabling the formation of an amide linkage. N-acylated aminothiophenes are important intermediates in the synthesis of various biologically active compounds and functional materials. The introduction of an acyl group can modify the electronic and steric properties of the molecule, serving as a protecting group for the amine or as a key structural component for biological activity.
The described protocol is based on established methods for the N-acylation of aromatic and heteroaromatic amines.[1][2] The procedure utilizes common laboratory reagents and techniques, making it accessible for a wide range of researchers. This protocol can be adapted for the synthesis of a variety of N-acylated derivatives by selecting the appropriate acylating agent.
Experimental Protocol
This protocol details the N-acetylation of this compound as a representative example.
Materials:
-
This compound
-
Acetic anhydride (or other suitable acylating agent such as acetyl chloride)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of dichloromethane (e.g., 10 mL per 1 mmol of substrate). To this solution, add pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution. The reaction is often exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-12 hours).[1] Monitor the progress of the reaction by thin-layer chromatography (TLC). A common mobile phase for TLC analysis of such compounds is a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting amine.
-
Work-up: Once the reaction is complete, as indicated by TLC, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure N-acylated product.[1]
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the N-acetylation of aminothiophene derivatives based on literature precedents. Actual results may vary depending on the specific substrate and reaction conditions.
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| Acetic Anhydride | Pyridine | Dichloromethane | 2 - 12 | 85 - 95 | General Procedure |
| Acetyl Chloride | Triethylamine | Dichloromethane | 1 - 4 | 90 - 98 | [3] |
| Acetic Anhydride | None (neat) | None | 0.25 | >90 | [4][5] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-acylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle with care.
-
Pyridine and dichloromethane are toxic and volatile. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] For drug development professionals, this reaction is a powerful tool for the synthesis of biaryl and heteroaryl structures, which are privileged motifs in many pharmacologically active compounds. Derivatives of 3-aminothiophene are of particular interest as they serve as versatile scaffolds in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The palladium-catalyzed Suzuki coupling of 3-aminothiophene derivatives with arylboronic acids provides a direct and modular route to 3-arylaminothiophenes. These structures are key intermediates in the synthesis of novel therapeutic agents. The ability to rapidly generate a library of analogues by varying the arylboronic acid partner makes this reaction highly valuable in structure-activity relationship (SAR) studies, a critical component of the drug discovery process.
The presence of the amino group on the thiophene ring can influence the reaction's outcome. The lone pair of electrons on the nitrogen atom can potentially coordinate with the palladium catalyst, which may require careful selection of ligands and reaction conditions to ensure high yields. In some cases, protection of the amino group (e.g., as a Boc-carbamate) may be advantageous.
This document provides a generalized protocol for the Suzuki coupling of a 3-aminothiophene derivative, a summary of representative reaction conditions, and a workflow to guide researchers in applying this essential transformation to their drug discovery programs.
Data Presentation: Comparison of Reaction Conditions
The successful Suzuki coupling of 3-aminothiophene derivatives is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical conditions for the Suzuki coupling of thiophene derivatives, providing a comparative overview to guide reaction optimization. While specific data for a wide range of 3-aminothiophene derivatives is not extensively tabulated in the literature, the conditions presented for structurally similar thiophenes serve as an excellent starting point.
| 3-Halothiophene Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 63 |
| 4-bromothiophene-2-carbaldehyde | Phenylboronic acid ester | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Toluene/H₂O (4:1) | 90 | 12 | Good |
| 4-bromothiophene-2-carbaldehyde | 3,5-bis(trifluoromethyl)phenylboronic acid ester | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | Excellent |
| 5-bromothiophene-2-carboxylic acid ester | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 90 | 3 | Moderate to Good |
| 3-bromo-7-chloro-1-benzothiophene | 4-methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12-24 | - |
Note: Yields are often described qualitatively in the literature (e.g., "good," "excellent"). Specific percentages can vary significantly based on the exact substrates and reaction scale.
Mandatory Visualization
References
Application Notes and Protocols for High-Throughput Screening of Aminothiophene-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminothiophene derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, making them a privileged scaffold in drug discovery.[1][2][3] These compounds have demonstrated potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, as well as modulators of various cellular signaling pathways.[1][2] High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of aminothiophene-based compounds to identify "hit" compounds that modulate a specific biological target or pathway.[4][5] These application notes provide detailed protocols and workflows for the HTS of aminothiophene derivatives.
General High-Throughput Screening Workflow
The primary objective of HTS is to analyze a vast number of compounds to pinpoint those that exhibit a desired effect on a biological target.[4] The general workflow for an HTS campaign involving aminothiophene-based compound libraries is outlined below.
Data Presentation: Summary of Quantitative Data
The following table summarizes representative quantitative data from HTS assays involving aminothiophene-based compounds. This data is essential for comparing the potency and efficacy of different derivatives.
| Compound Class | Target/Assay | Compound ID | Activity Metric (e.g., IC50, EC50) | Value | Reference |
| 3-Aminothiophene-2-carboxylic acid | Angiogenesis Inhibition (Zebrafish) | Not Specified | - | 6 active inhibitors identified | [6] |
| 2-Aminothiophene | GLP-1R Positive Allosteric Modulator | S-1 | Insulin Secretion Fold Increase | 1.5-fold at 5 µM | [7] |
| Ortho-amino thiophene carboxamide | VEGFR-2 Inhibition | Not Specified | pIC50 | Data collected for QSAR | [8] |
Experimental Protocols
This section provides detailed methodologies for key HTS assays applicable to the screening of aminothiophene-based compound libraries.
Protocol 1: Cell-Based HTS Assay for Kinase Inhibitors
Cell-based assays are advantageous as they allow for the screening of compounds in a more physiologically relevant context.[9] This protocol describes a general method for identifying aminothiophene-based kinase inhibitors.
1. Materials and Reagents:
-
Cell line overexpressing the target kinase (e.g., HEK293, HeLa).
-
Cell culture medium (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Aminothiophene compound library (10 mM stock in DMSO).
-
Positive control (known inhibitor of the target kinase).
-
Negative control (DMSO vehicle).
-
Detection reagent (e.g., luminescence-based kinase activity assay kit).
-
384-well white, clear-bottom assay plates.
2. Procedure:
-
Cell Plating: Seed the cells into 384-well plates at a predetermined density to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Using an automated liquid handler, add the aminothiophene compounds and controls to the assay plates to achieve the desired final screening concentration.
-
Incubation: Incubate the plates for a predetermined time (e.g., 1-24 hours) at 37°C to allow for compound uptake and interaction with the target kinase.
-
Cell Lysis and Kinase Activity Measurement: Lyse the cells and measure kinase activity according to the manufacturer's protocol for the chosen kinase activity assay kit.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the positive and negative controls to determine the percentage of inhibition for each compound.
Protocol 2: Biochemical HTS Assay for Modulators of Receptor Function
Biochemical assays are ideal for screening large compound libraries against purified target proteins, minimizing off-target effects.[10] This protocol outlines a method for identifying aminothiophene-based modulators of a G-protein coupled receptor (GPCR) using a fluorescence-based assay.
1. Materials and Reagents:
-
Purified GPCR and corresponding G-protein subunits.
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA).
-
Fluorescently labeled ligand for the target GPCR.
-
Aminothiophene compound library (10 mM stock in DMSO).
-
Positive control (known agonist or antagonist).
-
Negative control (DMSO vehicle).
-
384-well black assay plates.
2. Procedure:
-
Reagent Preparation: Prepare solutions of the purified GPCR, G-protein subunits, and fluorescently labeled ligand in the assay buffer.
-
Compound Addition: Dispense the aminothiophene compounds and controls into the 384-well plates.
-
Reagent Addition: Add the GPCR, G-protein, and fluorescent ligand mixture to the plates.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization or intensity using a suitable plate reader.
-
Data Analysis: Calculate the change in fluorescence signal relative to the controls to identify compounds that modulate ligand binding.
Protocol 3: Phenotypic Screening Assay for Angiogenesis Inhibitors
Phenotypic screening allows for the identification of compounds that produce a desired biological effect in a whole organism or cellular model, without prior knowledge of the specific molecular target.[11][12] This protocol is based on a zebrafish in vivo phenotypic assay to identify aminothiophene-based angiogenesis inhibitors.[6]
1. Materials and Reagents:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)).
-
Zebrafish embryo medium.
-
Aminothiophene compound library (in DMSO).
-
96-well plates.
-
Fluorescence stereomicroscope.
2. Procedure:
-
Embryo Collection and Plating: Collect zebrafish embryos and place one embryo per well in a 96-well plate containing embryo medium.
-
Compound Addition: Add the aminothiophene compounds to the wells at the desired final concentration. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates at 28.5°C for 24-48 hours.
-
Phenotypic Analysis: Observe the development of intersegmental vessels (ISVs) in the zebrafish embryos using a fluorescence stereomicroscope.
-
Hit Identification: Identify compounds that inhibit the normal growth and patterning of the ISVs compared to the vehicle control.
-
Toxicity Assessment: Monitor the embryos for any signs of toxicity, such as developmental defects or lethality.
Signaling Pathways and Mechanisms of Action
Aminothiophene-based compounds have been shown to modulate several important signaling pathways. Understanding these pathways is crucial for designing relevant screening assays and for elucidating the mechanism of action of hit compounds.
VEGFR2 Signaling Pathway in Angiogenesis
Certain aminothiophene derivatives act as inhibitors of angiogenesis by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
GLP-1R Signaling Pathway
Some 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), enhancing its signaling cascade.[7]
Conclusion
The diverse biological activities of aminothiophene-based compounds make them a highly attractive scaffold for drug discovery. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the efficient identification and characterization of novel aminothiophene derivatives with therapeutic potential. Careful assay selection, optimization, and a thorough understanding of the underlying signaling pathways are essential for the success of any HTS campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. A zebrafish in vivo phenotypic assay to identify 3-aminothiophene-2-carboxylic acid-based angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Phenotypic Screening Library - Enamine [enamine.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of cytotoxicity associated with thiophene derivatives. This document outlines detailed protocols for key assays, presents quantitative data for comparative analysis, and illustrates the underlying cellular mechanisms and experimental workflows.
Introduction to Thiophene Derivatives and Cytotoxicity Assessment
Thiophene and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] The evaluation of cytotoxicity is a critical step in the drug discovery process, providing essential data on the potential therapeutic efficacy and safety of these compounds. Cell-based assays are fundamental tools for assessing how thiophene derivatives affect cell viability, proliferation, and the mechanisms of cell death.[3] A compound is generally considered to have a cytotoxic effect if it causes a reduction in cell viability of more than 30%.[3]
Data Presentation: Cytotoxicity of Thiophene Derivatives
The cytotoxic potential of various thiophene derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following tables summarize the IC50 values for several thiophene derivatives, providing a basis for comparative analysis.
Table 1: IC50 Values of Various Thiophene Derivatives in Human Cancer Cell Lines
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Thiophene Carboxamides | MB-D2 | A375 (Melanoma) | Significant cytotoxic effect | 5-FU | >100 |
| HT-29 (Colorectal) | Significant cytotoxic effect | 5-FU | >100 | ||
| MCF-7 (Breast) | Significant cytotoxic effect | 5-FU | >100 | ||
| Thiophene-based Chalcones | Chalcone 3c | MCF-7 (Breast) | 5.52 | Doxorubicin | Not Specified |
| MDA-MB-231 (Breast) | Dose-dependent decrease in viability | Doxorubicin | Not Specified | ||
| Amino-thiophene Derivatives | Compound 15b | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |
| Thiophene Derivative | Compound 1312 | SGC-7901 (Gastric) | 0.340 | 5-FU | ~17 |
| HT-29 (Colorectal) | 0.360 | 5-FU | ~13.7 | ||
| EC-9706 (Esophageal) | 3.17 | 5-FU | ~57 | ||
| Thiophene-based oxadiazole | Compound 11b | MCF7 (Breast) | 6.55 | Doxorubicin | 4.17 |
| HCT116 (Colon) | 8.20 | Doxorubicin | 5.23 |
Table 2: Cytotoxicity (IC50 in µM) of Thiophene Derivatives from a Focused Study
| Compound Number | HepG2 (Liver) | MCF-7 (Breast) |
| 4a | 66 ± 1.20 | 50 ± 0.47 |
| 4b | 54 ± 0.25 | 50 ± 0.53 |
| 14a | 57 ± 0.13 | 72 ± 0.86 |
| 14b | 58 ± 0.87 | 65 ± 0.45 |
| Sorafenib (Reference) | 45 ± 0.45 | 49 ± 0.65 |
Table 3: Cytotoxic Concentration (CC50 in µM) of Thiophene Derivative F8 against Various Cell Lines
| Cell Line | Cancer Type | CC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.856 |
| Jurkat | Acute Lymphoblastic Leukemia | 0.952 |
| NALM6 | Acute Lymphoblastic Leukemia | 1.05 |
| HL-60 | Promyeloblast | 1.23 |
| MDA-MB-231 | Triple-Negative Breast Adenocarcinoma | 2.54 |
| PANC-1 | Pancreatic Carcinoma | 3.05 |
| A-375 | Malignant Melanoma | 1.87 |
| Hs-27 (Non-cancerous) | Foreskin Fibroblast | 29.41 |
Key Experimental Protocols
Detailed methodologies for essential cell-based cytotoxicity assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1]
Materials:
-
Thiophene derivative of interest
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)[3]
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. After 24 hours, remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only). Incubate the plate for another 24-72 hours.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[1]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[1]
-
Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[3]
Materials:
-
Thiophene derivative of interest
-
Target cell lines
-
Complete culture medium
-
Commercial LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Collection of Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.[3]
-
Absorbance Measurement: After a specified incubation time, measure the absorbance at the recommended wavelength (usually 490 nm).[3]
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).[3]
Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer membrane of apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[3]
Materials:
-
Thiophene derivative of interest
-
Target cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the thiophene derivative for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of viable, apoptotic, and necrotic cells.
Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases involved in the execution of apoptosis.
Materials:
-
Thiophene derivative of interest
-
Target cell lines
-
Cell lysis buffer
-
Specific caspase substrates (e.g., Ac-DEVD-AFC for caspase-3, IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)[4]
-
96-well plates
-
Fluorometer
Protocol:
-
Cell Treatment and Lysis: Treat cells with the thiophene derivative. Harvest the cell pellets and suspend them in cell lysis buffer. Incubate on ice and then centrifuge to collect the supernatants (cell lysates).[4]
-
Caspase Reaction: Add the cell lysates to a 96-well plate. Add the specific caspase substrates to the wells.[4]
-
Incubation: Incubate the plate at 37°C for 1 hour.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity with excitation and emission wavelengths set at 380 and 440 nm, respectively.[4]
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the levels of intracellular ROS, which can be induced by cytotoxic compounds and are involved in oxidative stress and apoptosis.
Materials:
-
Thiophene derivative of interest
-
Target cell lines
-
Fluorescent ROS indicator (e.g., Carboxy-H2DCFDA)[5]
-
HEPES buffered salt solution (HBSS) or phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Loading: Wash cells with HBSS or PBS. Load the cells with the ROS indicator dye (e.g., 1µM Carboxy-H2DCFDA in culture medium with reduced serum) and incubate in the dark at 37°C.[5]
-
Compound Treatment: Remove the dye-containing medium, wash the cells, and add fresh medium containing the thiophene derivative. Incubate for the desired time, protecting the cells from light.[5]
-
ROS Measurement: Analyze the cells immediately by flow cytometry (FL1 channel for green fluorescence) or fluorescence microscopy to detect the fluorescence signal, which is proportional to the level of intracellular ROS.[5]
Signaling Pathways and Experimental Workflows
The cytotoxicity of thiophene derivatives is often mediated through the modulation of specific cellular signaling pathways, leading to cell cycle arrest and apoptosis.
Inhibition of Tubulin Polymerization
A common mechanism of action for many anticancer agents, including some thiophene derivatives, is the inhibition of tubulin polymerization.[6] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[6][7]
Caption: Inhibition of tubulin polymerization by thiophene derivatives.
Modulation of AKT and MAPK Signaling Pathways
Thiophene derivatives have been shown to induce apoptosis by modulating key signaling pathways such as AKT and MAPK, which are critical for cell survival and proliferation.[2][4]
Caption: Thiophene derivatives' effect on AKT and MAPK signaling.
Induction of the Intrinsic Apoptotic Pathway
Many thiophene derivatives exert their cytotoxic effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This involves mitochondrial membrane depolarization, generation of reactive oxygen species (ROS), and activation of executioner caspases like caspase-3 and -7.[8][9]
Caption: Thiophene-induced intrinsic apoptosis.
General Experimental Workflow for Cytotoxicity Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of thiophene derivative cytotoxicity.
Caption: Workflow for evaluating thiophene derivative cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 9. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antimicrobial Testing of Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro antimicrobial screening of novel thiophene compounds. Thiophene derivatives have garnered significant interest in medicinal chemistry due to their versatile scaffold and potential as potent antimicrobial agents against a range of pathogens, including drug-resistant strains.[1][2] This document outlines standardized experimental procedures for determining the antimicrobial efficacy of these synthetic compounds, data presentation guidelines, and visual representations of the experimental workflow.
Quantitative Data Summary: Antimicrobial Activity of Thiophene Derivatives
Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of thiophene derivatives against various microorganisms. Researchers should populate a similar table with their experimental findings.[3][4]
Table 1: In Vitro Antimicrobial Activity of Representative Thiophene Compounds (MIC and MBC/MFC in µg/mL)
| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control | MIC of Control (µg/mL) |
| Thiophene-A | Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 | 32 | Vancomycin | 1.5 |
| Thiophene-A | Escherichia coli (ATCC 25922) | Gram-negative | 32 | 64 | Ciprofloxacin | 0.015 |
| Thiophene-A | Candida albicans (ATCC 90028) | Fungus | 8 | 16 | Fluconazole | 0.5 |
| Thiophene-B | Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 | 16 | Vancomycin | 1.5 |
| Thiophene-B | Escherichia coli (ATCC 25922) | Gram-negative | 64 | >128 | Ciprofloxacin | 0.015 |
| Thiophene-B | Candida albicans (ATCC 90028) | Fungus | 4 | 8 | Fluconazole | 0.5 |
| Thiophene-C | Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | >128 | Ciprofloxacin | 0.5 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for antimicrobial susceptibility testing and the logical progression from initial screening to more detailed investigations.
subgraph "cluster_prep" { label="Preparation"; style="rounded"; bgcolor="#FFFFFF"; "Compound_Prep" [label="Prepare Thiophene\nCompound Stock Solutions"]; "Inoculum_Prep" [label="Prepare Standardized\nMicrobial Inoculum\n(0.5 McFarland)"]; "Media_Prep" [label="Prepare Growth Media\n(e.g., Mueller-Hinton Broth/Agar)"]; }
subgraph "cluster_screening" { label="Screening & Determination"; style="rounded"; bgcolor="#FFFFFF"; "Disk_Diffusion" [label="Agar Disk Diffusion\n(Qualitative Screening)", shape=parallelogram, fillcolor="#FBBC05"]; "Broth_Microdilution" [label="Broth Microdilution\n(MIC Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MBC_MFC_Det" [label="MBC/MFC Determination", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_analysis" { label="Analysis"; style="rounded"; bgcolor="#FFFFFF"; "Data_Analysis" [label="Data Analysis and\nInterpretation"]; }
"Compound_Prep" -> "Disk_Diffusion"; "Inoculum_Prep" -> "Disk_Diffusion"; "Media_Prep" -> "Disk_Diffusion"; "Compound_Prep" -> "Broth_Microdilution"; "Inoculum_Prep" -> "Broth_Microdilution"; "Media_Prep" -> "Broth_Microdilution"; "Disk_Diffusion" -> "Broth_Microdilution" [label="Select Active\nCompounds"]; "Broth_Microdilution" -> "MBC_MFC_Det"; "MBC_MFC_Det" -> "Data_Analysis"; }
Caption: Experimental workflow for antimicrobial testing."Screening" [label="Primary Screening\n(e.g., Disk Diffusion)", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; "MIC" [label="Quantitative Analysis\n(MIC Determination)", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; "MBC_MFC" [label="Bactericidal/Fungicidal\nActivity (MBC/MFC)", fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; "Time_Kill" [label="Time-Kill Kinetics", fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; "Mechanism" [label="Mechanism of Action\nStudies", shape=box, style=rounded, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
"Screening" -> "MIC" [label="Active Compounds"]; "MIC" -> "MBC_MFC" [label="Potent Compounds"]; "MBC_MFC" -> "Time_Kill" [label="Further Characterization"]; "Time_Kill" -> "Mechanism"; }
Caption: Logical progression of antimicrobial investigation.Experimental Protocols
The following are detailed methodologies for key experiments in the evaluation of the antimicrobial efficacy of thiophene compounds. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method is used for preliminary qualitative or semi-quantitative screening of antimicrobial activity.[8][9][10][11]
Materials:
-
Thiophene compounds
-
Sterile paper disks (6 mm diameter)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline (0.85% NaCl)
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0.5 McFarland turbidity standard
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Sterile swabs, forceps, and micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[8]
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Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[12]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the thiophene compound onto the surface of the inoculated agar. Gently press the disks to ensure complete contact with the agar.[13]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[9]
-
Result Interpretation: Measure the diameter of the zone of inhibition (where microbial growth is absent) around each disk in millimeters. The size of the zone indicates the susceptibility of the microorganism to the compound.[9]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17]
Materials:
-
Thiophene compounds
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Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
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Sterile 96-well microtiter plates
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Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Sterile saline, micropipettes, and multichannel pipettes
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the thiophene compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[3]
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each row to be tested.[13]
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.[18]
-
Inoculum Preparation: Culture the test microorganisms overnight in an appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, including the positive control (broth with inoculum) and negative control (broth only) wells. The final volume in each well will be 200 µL.[3]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[3][15]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[19][20][21][22]
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., MHA)
-
Sterile micropipettes and spreaders
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth in the broth microdilution plate.[19]
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35 ± 2°C for 18-24 hours).[20]
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[19][22] This is determined by counting the number of colonies on the plates. The absence of growth indicates a bactericidal or fungicidal effect at that concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. iacld.com [iacld.com]
- 7. goums.ac.ir [goums.ac.ir]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. asm.org [asm.org]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. emerypharma.com [emerypharma.com]
- 19. microchemlab.com [microchemlab.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. microbe-investigations.com [microbe-investigations.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate via Gewald Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate synthesis using the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction for synthesizing 2-aminothiophenes?
A1: The Gewald reaction is a multi-component reaction that synthesizes a polysubstituted 2-aminothiophene.[1] The mechanism is generally understood to proceed through three key steps:
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Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound (an aldehyde or ketone) and the active methylene nitrile (e.g., methyl cyanoacetate) forms an α,β-unsaturated nitrile intermediate.[2]
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Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate. The precise mechanism of this step is not fully elucidated but is promoted by the base.
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Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final aromatic 2-aminothiophene product.[2]
Q2: My reaction yield is very low. What are the most common initial problems to investigate?
A2: A low yield often points to issues in the initial stages of the reaction. The first step, the Knoevenagel condensation, is critical. If this condensation does not proceed efficiently, the subsequent steps will be starved of the necessary intermediate. You can monitor the formation of this intermediate by TLC or LC-MS before adding sulfur to confirm the initial step is working. Another common issue is the choice of base, which is crucial for catalyzing the initial condensation.
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted synthesis has been reported to be beneficial for the Gewald reaction. It can often lead to significantly shorter reaction times and improved yields.[2]
Q4: Is it possible to run this reaction under solvent-free conditions?
A4: Solvent-free Gewald reactions have been successfully performed, often using techniques like high-speed ball milling or simply heating the neat reactant mixture. These "green chemistry" approaches can simplify the workup process and reduce environmental impact.
Q5: What are common side reactions, and how can they be minimized?
A5: A significant side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization pathway. The formation of this dimer is highly dependent on reaction conditions. Adjusting the temperature, the rate of reagent addition, or the choice of base can help to minimize this unwanted side product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Failure of the initial Knoevenagel condensation. | - Confirm the quality and purity of your starting materials (4-fluorobenzaldehyde and methyl cyanoacetate).- Ensure your base (e.g., morpholine, piperidine, triethylamine) is not degraded. Use a fresh bottle if necessary.- Run a small-scale reaction of just the aldehyde and cyanoacetate with the base and monitor for the formation of the condensed intermediate via TLC or LC-MS before adding sulfur. |
| Incorrect reaction temperature. | - The optimal temperature can be substrate-dependent. If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C).- Avoid excessively high temperatures, which can promote side reactions and decomposition. | |
| Inefficient sulfur addition or cyclization. | - Ensure the elemental sulfur is finely powdered for better solubility and reactivity.- The choice of solvent is critical; polar solvents like methanol, ethanol, or DMF are commonly used. Ethanol is often a good starting point due to its ability to dissolve reactants and intermediates. | |
| Significant Byproduct Formation | Dimerization of the Knoevenagel intermediate. | - Adjust the reaction temperature. Sometimes a lower temperature can favor the desired cyclization over dimerization.- Try a slower, portion-wise addition of the base or sulfur.- Experiment with a different base. A less hindered or milder base might reduce the rate of dimerization. |
| Formation of unidentified impurities. | - High temperatures can lead to decomposition. Screen a range of temperatures to find the optimal balance between reaction rate and purity.- Ensure an inert atmosphere (e.g., nitrogen or argon) if your starting materials or intermediates are sensitive to oxidation. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | - Attempt purification using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for these types of compounds.- If the product is an oil, try triturating with a non-polar solvent like cold hexanes or diethyl ether to induce crystallization. |
| Product is contaminated with sulfur. | - After the reaction, filter the cooled mixture to remove any unreacted elemental sulfur before workup.- During purification, sulfur can sometimes be removed by dissolving the crude product in a suitable solvent and filtering again. |
Experimental Protocols
The following is a generalized experimental protocol for the one-pot synthesis of 5-aryl-2-aminothiophene-3-carboxylates, which can be adapted for the synthesis of this compound.
Materials:
-
4-Fluorobenzaldehyde
-
Methyl cyanoacetate
-
Elemental sulfur (finely powdered)
-
Morpholine (or other suitable base like piperidine or triethylamine)
-
Methanol (or ethanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-fluorobenzaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in methanol (approx. 0.2 M concentration).
-
With stirring, slowly add morpholine (1.1 eq) to the mixture at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to 45-50 °C and maintain this temperature with stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Quantitative Data
| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Conditions | Yield (%) |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Methanol | 45 °C, 3h | 85 |
| Acetophenone | Methyl Cyanoacetate | Morpholine | Methanol | 45 °C, 3h | 75 |
| Propiophenone | Ethyl Cyanoacetate | Morpholine | Methanol | 45 °C, 3h | 78 |
| 4-Methylacetophenone | Malononitrile | Morpholine | Ethanol | Reflux, 4h | 82 |
| 4-Chloroacetophenone | Malononitrile | Morpholine | Ethanol | Reflux, 4h | 91 |
Visualizations
Gewald Reaction Workflow
References
Technical Support Center: Purification of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the crude product, including impurities, at an elevated temperature and allow the desired compound to crystallize in a pure form upon cooling, while the impurities remain dissolved in the surrounding solution (mother liquor).[1]
Q2: How do I select an appropriate solvent for the recrystallization of this specific thiophene derivative?
A2: A suitable solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature, typically the solvent's boiling point.[2] For this compound, which is a moderately polar molecule containing an aromatic amine and an ester, good candidate solvents would include alcohols (like ethanol or methanol), ethyl acetate, or a mixed solvent system such as ethanol/water or toluene/hexane.[3][4] A systematic solvent screening with small amounts of your crude product is highly recommended. A patent for a similar compound, methyl 5-phenyl-3-aminothiophene-2-carboxylate, suggests methanol or 50% acetic acid as effective recrystallization solvents.[5]
Q3: What are the typical impurities I might encounter in my crude product?
A3: Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, these might include other thiophene derivatives or starting materials used in the initial condensation reaction. A pre-purification work-up, such as washing the crude product with a dilute acid or base, can help remove some of these impurities before recrystallization.
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of the final product can be determined by several analytical methods:
-
Melting Point Analysis: A pure compound will exhibit a sharp and defined melting point range. Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure sample should ideally present as a single spot on a TLC plate when eluted with an appropriate solvent system.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are definitive in confirming the structure and identifying any residual impurities.[3]
Experimental Protocols
Solvent Screening Protocol
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL.
-
Observe the solubility at room temperature. A good solvent should not fully dissolve the compound at this stage.
-
Gently heat the test tubes that show poor room temperature solubility in a water bath or on a hot plate. Add the solvent in small increments until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable choice.
Recrystallization Protocol (Example with Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid completely by heating the flask on a hot plate.
-
Saturation: To the hot solution, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.[6]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents (Illustrative)
| Solvent | Polarity | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | 100 | Insoluble | Very Low | Good as an anti-solvent in a mixed system. |
| Methanol | High | 65 | Sparingly Soluble | Soluble | Potentially good as a single solvent. |
| Ethanol | High | 78 | Sparingly Soluble | Soluble | Good as a single solvent or with water. |
| Ethyl Acetate | Medium | 77 | Soluble | Very Soluble | May be too soluble; check for crystal formation on cooling. |
| Toluene | Low | 111 | Sparingly Soluble | Soluble | Good potential due to aromatic character. |
| Hexane | Low | 69 | Insoluble | Insoluble | Good as an anti-solvent in a mixed system. |
Note: This table is illustrative and based on the general chemical properties of similar compounds. Experimental verification is essential.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used: The solution is not saturated.[6][7] 2. Supersaturation: The solution holds more solute than it should thermodynamically.[1][6] | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[7] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[1][6] |
| Compound "Oils Out" Instead of Crystallizing | 1. Rapid cooling: The solution was cooled too quickly.[6] 2. High concentration of impurities: Impurities can interfere with crystal lattice formation. 3. Low melting point of the compound relative to the solvent's boiling point. [6] | 1. Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly.[6] 2. Consider a preliminary purification step (e.g., column chromatography) before recrystallization. 3. Choose a lower-boiling point solvent or use a larger volume of solvent. |
| Low Recovery of Purified Crystals | 1. Too much solvent was used during dissolution: More compound remains in the mother liquor.[1][2] 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. 4. Excessive washing of crystals. [2] | 1. Use the minimum amount of hot solvent necessary for dissolution.[1] If the mother liquor still contains a significant amount of product, it can be concentrated and a second crop of crystals can be collected.[7] 2. Ensure all glassware for hot filtration is pre-heated. 3. Allow for adequate cooling time in an ice bath. 4. Use a minimal amount of ice-cold solvent for washing. |
| Colored Impurities Remain in Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. Perform a hot filtration to remove the charcoal. |
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Logic diagram for selecting a suitable recrystallization solvent.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Aminothiophene-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered during the synthesis of 3-aminothiophene-2-carboxylates, primarily via the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of 3-aminothiophene-2-carboxylates via the Gewald reaction?
A1: The most frequently encountered side reaction is the dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope condensation product).[1] This dimerization can sometimes become the main reaction pathway, significantly reducing the yield of the desired 3-aminothiophene-2-carboxylate.[1]
Q2: What are other potential byproducts I should be aware of?
A2: Besides dimerization, other possible byproducts include unreacted starting materials (ketone/aldehyde and active methylene nitrile), the intermediate α,β-unsaturated nitrile, and complex polysulfides. The formation of these polysulfides can sometimes result in colored impurities in the final product.
Q3: How does the choice of base affect the reaction and the formation of side products?
A3: The base is a critical component, catalyzing the initial Knoevenagel-Cope condensation. Secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine are commonly used. Morpholine is often cited as being highly effective because it can also help to dissolve elemental sulfur by forming reactive polysulfides.[2] The choice of base can significantly influence the reaction rate and, consequently, the propensity for side reactions like dimerization.
Q4: Can the solvent choice impact the yield and purity of my product?
A4: Yes, the solvent plays a crucial role. Polar solvents like ethanol, methanol, and dimethylformamide (DMF) are generally preferred as they enhance the solubility of elemental sulfur and facilitate the reaction. The right solvent can help to minimize the dimerization of the Knoevenagel intermediate and promote the desired cyclization to the thiophene ring.
Q5: Is it possible to reverse the formation of the dimer byproduct?
A5: Under certain reaction conditions, it is possible for the dimerized intermediate to undergo a retro-Michael reaction and then cyclize to form the desired 2-aminothiophene product.[1] However, optimizing the initial reaction to prevent dimer formation is a more efficient strategy.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired 3-Aminothiophene-2-carboxylate
This is a common issue that can arise from several factors throughout the reaction pathway. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Product Yield
References
Troubleshooting low conversion in aminothiophene synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with low conversion in aminothiophene synthesis, with a primary focus on the widely-used Gewald reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My Gewald reaction has a very low yield, or I'm not observing any product formation. What are the primary factors to investigate?
Answer: Low or no yield in a Gewald reaction is a common issue that can typically be traced back to one of the initial phases of the reaction. The critical first step is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this condensation does not proceed efficiently, the subsequent thiophene ring formation cannot occur.
Here are the key aspects to troubleshoot:
-
Starting Material Quality: Ensure the purity and stability of your reactants. The carbonyl compound should be free from impurities, and the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) should not be degraded.[2]
-
Inefficient Knoevenagel Condensation: This initial condensation is base-catalyzed. The choice and amount of base are critical for the reaction's success.[2]
-
Poor Sulfur Solubility and Reactivity: The elemental sulfur must be sufficiently soluble and reactive in the chosen solvent.
To diagnose the issue, consider running a small-scale control reaction of just the carbonyl compound, the active methylene nitrile, and the base. Monitor the formation of the condensed product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding sulfur.[1]
Issue 2: Reaction Stalls After Initial Condensation
Question: I've confirmed that the initial Knoevenagel condensation is successful, but the overall yield of the 2-aminothiophene is still poor. What should I investigate next?
Answer: If the initial condensation is proceeding, the problem likely lies in the subsequent sulfur addition and cyclization steps.[1] Several factors can influence these stages:
-
Suboptimal Temperature: The reaction temperature affects the rate of both sulfur addition and cyclization. A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures can promote side reactions.[1] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for your specific substrates.[1]
-
Incorrect Solvent: The polarity of the solvent plays a significant role. Polar solvents generally favor the reaction by enhancing the condensation of intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is a crucial consideration.[1]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield.[1] The formation of this dimer is highly dependent on the reaction conditions.[1] Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Gewald synthesis?
A1: The base is a crucial catalyst for the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[2] The choice of base can significantly impact the reaction rate and yield.[2]
Q2: What are common side products in the Gewald reaction and how can they be minimized?
A2: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization to form the thiophene ring.[1] This can be minimized by optimizing reaction conditions such as temperature and the rate of reagent addition.[1] Unreacted starting materials can also be present if the reaction does not go to completion. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[3]
Q3: How can I improve the solubility of elemental sulfur?
A3: The solubility of elemental sulfur can be improved by selecting an appropriate solvent. Polar solvents like ethanol, methanol, and DMF are known to enhance sulfur's solubility and reactivity.[1][2] Gently heating the reaction mixture (e.g., to 40-60 °C) can also improve its solubility and reactivity, but be cautious as excessive heat can lead to side reactions.[2]
Q4: What are some common purification techniques for 2-aminothiophenes?
A4: Purification of 2-aminothiophenes often involves recrystallization from a suitable solvent such as ethanol.[4] If the product is a solid, it can be collected by vacuum filtration after precipitating it from the reaction mixture, for instance, by pouring it into ice-cold water.[5] Column chromatography can also be employed for purification.
Data Presentation
Table 1: Effect of Solvent on Gewald Reaction Yield
| Solvent | Polarity | Typical Yield (%) | Notes |
| Ethanol | Polar Protic | 70-90 | Good sulfur solubility, commonly used.[1][6] |
| Methanol | Polar Protic | 65-85 | Similar to ethanol, good for many substrates.[1][2] |
| DMF | Polar Aprotic | 75-95 | High boiling point, good for less reactive substrates.[1][2] |
| Toluene | Non-polar | 30-50 | Lower yields due to poor sulfur solubility.[6] |
| Acetonitrile | Polar Aprotic | 50-70 | Moderate yields, can be substrate-dependent.[6] |
| Water | Polar Protic | 42-90 | Used in some green chemistry protocols, often with additives.[4] |
Table 2: Effect of Base on Gewald Reaction Yield
| Base | Type | Typical Yield (%) | Notes |
| Morpholine | Secondary Amine | 80-95 | Highly effective catalyst for Knoevenagel condensation.[2] |
| Piperidine | Secondary Amine | 75-90 | Another effective secondary amine catalyst.[2] |
| Triethylamine | Tertiary Amine | 70-85 | Common tertiary amine base.[2] |
| L-Proline | Organocatalyst | High | A green and cost-effective catalyst. |
| DABCO | Amine | Moderate to High | Used in some ultrasound-promoted syntheses. |
Experimental Protocols
General Protocol for the Gewald Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carbonyl compound (ketone or aldehyde) (1.0 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., morpholine or triethylamine) (1.2 mmol)
-
Solvent (e.g., ethanol) (10 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the carbonyl compound (1.0 mmol) and the active methylene nitrile (1.0 mmol) in the chosen solvent (10 mL).
-
Base Addition: To the stirred solution, add the base (1.2 mmol) dropwise at room temperature.
-
Sulfur Addition: After a few minutes of stirring, add elemental sulfur (1.1 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Caption: A typical experimental workflow for the Gewald aminothiophene synthesis.
Caption: A logical diagram for troubleshooting low yields in aminothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Substituted Thiophene Synthesis
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in the synthesis of substituted thiophenes.
Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that produces highly substituted 2-aminothiophenes.[1][2] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2]
Troubleshooting Guide & FAQs
Q1: My Gewald reaction has a very low yield or is not proceeding at all. What are the first things I should check? A1: The most critical initial step is the Knoevenagel condensation between your carbonyl compound and the active methylene nitrile.[3] If this fails, the thiophene ring cannot form.
-
Verify Starting Material Quality: Ensure the ketone/aldehyde is pure and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[3]
-
Check Your Base: The choice and amount of base are crucial. Morpholine or piperidine are commonly used. Ensure it is fresh and added in the correct catalytic amount.
-
Reaction Temperature: The initial condensation is often performed at or slightly above room temperature before the addition of sulfur and heating.[1]
Q2: I've confirmed the initial condensation is working, but the yield is still poor after adding sulfur. What's the next step? A2: Issues at this stage often relate to the sulfur addition and subsequent cyclization.
-
Sulfur Quality: Use finely powdered elemental sulfur for better solubility and reactivity.
-
Solvent Choice: The solvent significantly impacts the reaction. Protic solvents like ethanol or methanol are often effective.[3][4] As seen in the data below, an ethanol/water mixture can dramatically improve yields.[3]
-
Temperature Control: After sulfur addition, the reaction typically requires heating (reflux) to drive the cyclization and aromatization steps.[4] Ensure your reaction is reaching and maintaining the target temperature.
Q3: My product is impure, and purification is difficult. What are common side products? A3: A common side reaction is the formation of a dimeric byproduct, especially if the reaction is directed towards certain cyclohexadiene systems.[1] Additionally, unreacted starting materials or Knoevenagel intermediate can contaminate the product. Careful monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and minimize byproduct formation.
Logical Workflow for Troubleshooting Low Yield in Gewald Synthesis
Caption: A logical workflow for troubleshooting low yields in the Gewald reaction.
Data Presentation: Effect of Reaction Conditions on Gewald Synthesis Yield
Table 1: Optimization of Gewald Synthesis for 3-Nitro-N-phenylthiophen-2-amine
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol | 45 | 4 | 78 | [3] |
| Acetonitrile | 45 | 6 | 74 | [3] |
| Toluene | 60 | 8 | 52 | [3] |
| Ethanol/Water (1:1) | 45 | 3 | 88 | [3] |
| DMSO | 20 | 12 | 68 | [3] |
| DMF | 20 | 12 | 64 | [3] |
| Ethanol/Water (9:1) | 25 | 2 | 96 | [3] |
Experimental Protocol: General Gewald Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.).[3]
-
Solvent and Base Addition: Add the chosen solvent (e.g., ethanol/water 9:1) and a catalytic amount of a suitable base (e.g., morpholine, 0.1-0.2 eq.).[3]
-
Reaction Execution: Stir the mixture at the optimized temperature (e.g., 25-50°C) and monitor the reaction progress by TLC.[1]
-
Workup and Purification: Once the starting material is consumed, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Paal-Knorr Thiophene Synthesis
This method synthesizes thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][6][7] These reagents act as both sulfurizing and dehydrating agents.[5][8]
Troubleshooting Guide & FAQs
Q1: My main product is a furan, not a thiophene. How can I prevent this? A1: Furan formation is a common competing pathway because the sulfurizing agents are also effective dehydrators.[9][10]
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Choice of Sulfurizing Agent: Lawesson's reagent is often milder and more selective for thionation compared to P₄S₁₀, leading to a better thiophene-to-furan ratio.[9]
-
Temperature Control: Higher temperatures can favor the dehydration pathway that leads to furans. Maintain the lowest effective temperature to promote thionation.[9]
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Reaction Time: Over-extending the reaction time can increase furan formation. Monitor the reaction closely and stop it once the 1,4-dicarbonyl starting material is consumed.[9]
Q2: How should I handle the toxic H₂S gas produced during the reaction? A2: Hydrogen sulfide (H₂S) is a toxic and foul-smelling byproduct.[7] All manipulations must be performed in a well-ventilated fume hood. It is highly recommended to set up a bleach (sodium hypochlorite) trap to scrub the effluent gases from the reaction condenser.[9]
Q3: Can the furan byproduct be converted to the thiophene under the reaction conditions? A3: No. Studies have shown that treating the isolated furan with the sulfurizing agent under the same reaction conditions does not efficiently produce the corresponding thiophene. This indicates that the furan is a final byproduct, not an intermediate on the path to the thiophene.[9][10]
Reaction Pathway: Paal-Knorr Thiophene vs. Furan Synthesis
Caption: Competing pathways in the Paal-Knorr thiophene synthesis.
Data Presentation: Sulfurizing Agent Comparison
Table 2: Comparison of Sulfurizing Agents in Paal-Knorr Synthesis
| Starting Material | Sulfurizing Agent | Temperature (°C) | Yield of Thiophene (%) | Yield of Furan (%) | Reference |
|---|---|---|---|---|---|
| 2,5-Hexanedione | P₄S₁₀ | 100 | ~65 | ~15 | [9][10] |
| 2,5-Hexanedione | Lawesson's Reagent | 80 | >80 | <5 | [9] |
| 1,4-Diphenyl-1,4-butanedione | P₄S₁₀ | 150 | ~70 | ~10 | [10] |
| 1,4-Diphenyl-1,4-butanedione | Lawesson's Reagent | 110 | >85 | <5 |[9] |
Experimental Protocol: General Paal-Knorr Synthesis
-
Reaction Setup: In a fume hood, add the 1,4-dicarbonyl compound (1.0 eq.) and an anhydrous non-polar solvent (e.g., toluene, xylene) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a bleach trap.[9]
-
Reagent Addition: Add the sulfurizing agent (Lawesson's reagent, ~0.5 eq., or P₄S₁₀, ~0.3 eq.) portion-wise to the stirred solution.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC. Maintain the lowest temperature necessary for a reasonable reaction rate to minimize furan byproduct formation.[9]
-
Workup and Purification: After completion, cool the mixture to room temperature. Carefully pour it over ice water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or distillation.[9]
Suzuki Cross-Coupling for Thiophene Functionalization
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a thiophene halide (or triflate) and an organoboron reagent, catalyzed by a palladium complex.[11][12]
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling reaction is failing or giving low yields. What are the most common culprits? A1: Suzuki coupling failures often trace back to one of three areas: the catalyst system, the reagents, or the reaction conditions.
-
Catalyst Inactivation: The palladium catalyst can be sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[11]
-
Inefficient Oxidative Addition: If you are using an electron-rich or sterically hindered thiophene halide, the initial oxidative addition step can be slow. Using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate this step.[11]
-
Protodeboronation: Thiophene boronic acids can be unstable and undergo protodeboronation (replacement of the boron group with hydrogen).[11][13] Using boronic esters (e.g., pinacol esters) can improve stability.[11]
-
Incorrect Base/Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) is critical and often substrate-dependent. An inappropriate combination can lead to poor solubility or side reactions.[11]
Q2: I am trying to couple a 2,5-dibromothiophene. How can I achieve selective mono-coupling? A2: Regioselectivity can be controlled by stoichiometry. The C5 position of a 2,5-dihalogenated thiophene is often more reactive towards oxidative addition.[14] Using a slight excess (e.g., 1.1 equivalents) of the arylboronic acid will preferentially yield the mono-substituted product at the C5 position. Using a larger excess (e.g., 2.2 equivalents) will drive the reaction towards double substitution.[14]
Q3: My thiophene boronic acid appears to be decomposing. What can I do? A3: As mentioned, protodeboronation is a common issue.[13]
-
Use a More Stable Boron Reagent: Switch from the boronic acid to a more stable pinacol ester or a trifluoroborate salt.[11]
-
Optimize Base: Use a milder base or ensure it is not in vast excess.
-
Minimize Water: While many Suzuki protocols use aqueous base, minimizing the amount of water can sometimes reduce the rate of protodeboronation.
Logical Workflow for Troubleshooting Suzuki Coupling
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.[11]
Data Presentation: Key Parameters in Suzuki Coupling
Table 3: Influence of Ligand and Base on Suzuki Coupling of Thiophenes
| Thiophene Substrate | Boronic Acid | Pd Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromothiophene | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | ~75 | [11][15] |
| 2-Chlorothiophene | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | >90 | [11] |
| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | ~70-80 | [13] |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 76 |[16] |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine the thiophene halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if separate, the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Reaction Execution: Heat the reaction mixture (typically 80-110°C) with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. benchchem.com [benchchem.com]
- 12. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: When synthesized via the Gewald reaction, the primary impurities are typically unreacted starting materials such as 4-fluorobenzaldehyde, methyl cyanoacetate, and elemental sulfur. Side products can also form, including polysulfides and products from self-condensation of the starting materials.[1][2] The presence of elemental sulfur can often be identified by a faint yellow color in the crude product.
Q2: Which purification methods are most effective for this compound?
A2: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. For removal of colored impurities and baseline starting materials, recrystallization is often a good first choice. For complex mixtures or to achieve very high purity, column chromatography is recommended.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. It allows you to visualize the separation of your desired compound from impurities. A suitable TLC eluent system for this class of compounds is a mixture of hexane and ethyl acetate. The components can be visualized under UV light (254 nm).
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the recrystallization solvent, even with heating.
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Possible Cause: The solvent is too non-polar for your compound.
-
Solution: Try a more polar solvent. Good starting points for aminothiophene derivatives include ethanol, methanol, or a mixture of acetic acid and water.[3][4] A step-wise approach to finding a suitable solvent is to test small amounts of the crude product in different solvents.
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The cooling process is too rapid.
-
Solution 1: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
-
Possible Cause 2: The concentration of the compound in the solvent is too high.
-
Solution 2: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
-
Possible Cause 3: The presence of impurities is inhibiting crystallization.
-
Solution 3: Attempt a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel to remove highly polar impurities, before recrystallization.
Problem: The yield after recrystallization is very low.
-
Possible Cause 1: Too much solvent was used.
-
Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Possible Cause 2: The compound is significantly soluble in the cold recrystallization solvent.
-
Solution 2: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. If the solubility is still too high, consider using a solvent mixture where the compound is less soluble at low temperatures.
Column Chromatography
Problem: The compound does not move from the baseline on the TLC plate.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Problem: The compound runs with the solvent front on the TLC plate.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Problem: The spots on the TLC plate are streaking.
-
Possible Cause: The compound is interacting too strongly with the stationary phase (silica gel), which can be acidic.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the silica gel.
Problem: Poor separation of the desired compound from an impurity.
-
Possible Cause: The chosen eluent system is not optimal for separating the specific mixture.
-
Solution: Experiment with different solvent systems. For example, you could try a dichloromethane/methanol or a toluene/ethyl acetate gradient. A shallow gradient elution during column chromatography can also improve separation.
Experimental Protocols
Recrystallization Protocol
This protocol is a general starting point and may require optimization.
-
Solvent Selection: In a small test tube, add approximately 20 mg of the crude product. Add a potential solvent (e.g., ethanol, methanol) dropwise while heating and agitating. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.
-
Dissolution: In an appropriately sized flask, add the bulk of the crude product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol is a general starting point and the eluent system will require optimization based on TLC analysis.
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for aminothiophene derivatives is a mixture of hexane and ethyl acetate. The ideal Rf value for the target compound is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the initial, non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions of the eluate.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Suggested Recrystallization Solvents (Starting Points)
| Solvent/Solvent System | Rationale |
| Ethanol | Commonly used for recrystallizing aminothiophenes from Gewald synthesis.[4] |
| Methanol | Reported for recrystallization of a similar phenyl-thiophene carboxylate.[3] |
| 50% Acetic Acid/Water | Reported for recrystallization of a similar phenyl-thiophene carboxylate.[3] |
| Hexane/Ethyl Acetate | Can be used as a solvent pair for recrystallization if a single solvent is not suitable. |
Table 2: Suggested Column Chromatography Eluent Systems (Starting Points)
| Stationary Phase | Eluent System (Gradient) | Rationale |
| Silica Gel | Hexane / Ethyl Acetate | A standard and often effective system for compounds of moderate polarity. |
| Silica Gel | Petroleum Ether / Ethyl Acetate | Similar to hexane/ethyl acetate, can sometimes offer different selectivity. |
| Silica Gel | Dichloromethane / Methanol | A more polar system for compounds that do not move in less polar eluents. |
| Silica Gel | Toluene / Ethyl Acetate | An alternative non-polar/polar combination. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the recrystallization process.
References
- 1. Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate thiophene carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
Stability issues of 3-aminothiophene derivatives in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-aminothiophene derivatives in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My 3-aminothiophene derivative solution is changing color (e.g., turning yellow or brown). What is happening?
A1: Color change in solutions of 3-aminothiophene derivatives is a common indicator of degradation. These compounds are often susceptible to oxidation and polymerization, which can lead to the formation of colored byproducts.[1] The free amino group on the thiophene ring makes the molecule electron-rich and prone to oxidation, especially when exposed to air (oxygen), light, or certain impurities.
Q2: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis over a short period. What are the likely causes?
A2: This is a strong indication of chemical instability. The primary degradation pathways for thiophene derivatives include:
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form S-oxides (sulfoxides) and S,S-dioxides (sulfones).[2]
-
Hydrolysis: If your derivative has hydrolyzable functional groups (e.g., esters, amides), these can be cleaved, particularly under acidic or basic conditions.[3]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[4][5]
-
Polymerization: The inherent reactivity of the free amine can lead to self-condensation or polymerization reactions, resulting in insoluble materials or a complex mixture of oligomers.[1]
Q3: How can I improve the stability of my 3-aminothiophene derivative in solution?
A3: Several strategies can be employed to enhance stability:
-
pH Control: Maintain the pH of the solution within a stable range, which needs to be determined experimentally. Using a buffer system can help.[3]
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[4]
-
Low Temperature: Storing solutions at reduced temperatures (e.g., 2-8 °C or frozen) can slow down the rate of degradation.
-
Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), may prevent oxidative degradation.[1]
-
Protecting Groups: If the free amine is not required for the immediate application, consider using a derivative with a protected amino group (e.g., as an acetamide or a Boc-carbamate). These are often more stable.[6]
-
Salt Formation: Converting the amine to a more stable salt, such as a hydrochloride (HCl) salt, can improve its stability and handling.[1]
Q4: What are the typical degradation products I should look for?
A4: Based on the known degradation pathways of similar compounds, you should look for:
-
Oxidized derivatives (sulfoxides and sulfones).[2]
-
Products of hydrolysis if applicable.
-
Dimers or oligomers formed through polymerization.
-
Ring-opened products, although this is more common under harsh conditions.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed by HPLC
| Symptom | Possible Cause | Troubleshooting Step |
| Rapid decrease in the main peak area and the appearance of multiple new peaks within hours of preparation. | Oxidative Degradation: The solution is exposed to atmospheric oxygen. | 1. Prepare fresh solutions and immediately purge with an inert gas (N₂ or Ar). 2. Use a sealed vial with minimal headspace. 3. Consider adding an antioxidant (e.g., 0.01% BHT). |
| Photodegradation: The solution is exposed to ambient or UV light. | 1. Prepare and handle the solution under low-light conditions. 2. Store the solution in an amber vial or wrapped in aluminum foil. | |
| Unstable pH: The pH of the solution is promoting hydrolysis or other degradation reactions. | 1. Measure the pH of your solution. 2. Prepare the solution in a buffered system at a neutral or slightly acidic pH and compare the stability. | |
| Reactive Solvent: The solvent is reacting with the compound. | 1. Ensure the use of high-purity, degassed solvents. 2. Test stability in alternative solvents of different polarity and proticity. |
Issue 2: Poor Solubility and Precipitation Over Time
| Symptom | Possible Cause | Troubleshooting Step |
| The compound initially dissolves but then precipitates out of solution, sometimes as a discolored solid. | Polymerization: The 3-aminothiophene derivative is polymerizing to form insoluble larger molecules. | 1. Lower the concentration of the solution. 2. Store the solution at a lower temperature. 3. If feasible for your application, use a derivative with a protected amino group. |
| Degradation to an Insoluble Product: A degradation product is less soluble than the parent compound. | 1. Attempt to isolate and identify the precipitate using techniques like FT-IR or Mass Spectrometry. 2. Address the underlying degradation pathway (e.g., oxidation, pH instability) as described in Issue 1. | |
| Change in pH: The pH of the unbuffered solution has shifted, causing the compound (or a salt form) to become less soluble. | 1. Use a suitable buffer to maintain a constant pH. 2. Check the solubility of your compound at different pH values. |
Data Presentation
Table 1: Hypothetical Stability of a 3-Aminothiophene Derivative Under Various Conditions
| Condition | Time (hours) | % Remaining Parent Compound | Appearance of Major Degradant 1 (%) | Appearance of Major Degradant 2 (%) |
| pH 3 | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.5 | 0.8 | 0.2 | |
| 48 | 97.1 | 1.5 | 0.5 | |
| pH 7 | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 92.3 | 4.1 | 1.2 | |
| 48 | 85.6 | 7.8 | 2.5 | |
| pH 9 | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 81.4 | 11.2 | 3.1 | |
| 48 | 65.2 | 20.5 | 5.8 | |
| Oxidative Stress (3% H₂O₂) | 0 | 100.0 | 0.0 | 0.0 |
| 6 | 45.3 | 40.1 (Sulfoxide) | 5.2 | |
| Photostability (ICH Q1B) | 0 | 100.0 | 0.0 | 0.0 |
| 1.2 million lux hours | 88.9 | 6.7 | 1.8 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2]
-
Preparation of Stock Solution: Prepare a stock solution of the 3-aminothiophene derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of acetonitrile and water.
-
Acid and Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.
-
Keep the solutions at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., up to 48 hours).
-
At specified time points, withdraw samples, neutralize them (add base to the acidic sample and acid to the basic sample), and dilute to the initial concentration for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a controlled temperature environment (e.g., an oven at 80°C) for a specified duration.[2]
-
Also, keep a control sample at the intended storage temperature.
-
Analyze the samples at specified time points.
-
-
Photostability Testing:
-
Expose a sample of the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible output, as specified by ICH guideline Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][7]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.[4]
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (e.g., HPLC-UV/MS) to quantify the parent compound and detect any degradation products.
Visualizations
Caption: Proposed degradation pathways for 3-aminothiophene derivatives.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: Synthesis of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this and similar 2-aminothiophenes is the Gewald three-component reaction.[1][2][3] This one-pot synthesis involves the condensation of a carbonyl compound (in this case, 4-fluorophenylacetaldehyde), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 4-fluorophenylacetaldehyde, methyl cyanoacetate, and elemental sulfur. A basic catalyst, such as a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine, is also required to facilitate the reaction.[4] The choice of solvent is typically a polar protic solvent like methanol or ethanol.
Q3: What are the main safety concerns associated with this synthesis?
A3: The primary safety concerns relate to the handling of the starting materials.
-
4-Fluorophenylacetaldehyde: Can be corrosive and an irritant.[5]
-
Methyl cyanoacetate: May cause eye and skin irritation, as well as respiratory and digestive tract irritation.[6][7][8][9][10]
-
Elemental Sulfur: Flammable solid.
-
Amine Catalysts: Are often corrosive and have strong odors. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: What are the potential side reactions or byproducts in this synthesis?
A4: With aromatic aldehydes in Gewald reactions, several side products can form. One common issue is the formation of enamines from the reaction of the aldehyde with the amine catalyst. Additionally, subsequent reactions of the desired 2-aminothiophene product with the starting aldehyde can lead to the formation of thieno[2,3-d]pyrimidine derivatives.[11]
Q5: How can the purity of the final product be improved?
A5: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or methanol.[4] Column chromatography using silica gel can also be employed for higher purity, especially at a smaller scale.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Poor quality of starting materials. 3. Incorrect reaction temperature. 4. Insufficient reaction time. | 1. Use a fresh or purified amine catalyst. 2. Ensure the purity of 4-fluorophenylacetaldehyde and methyl cyanoacetate. 3. Optimize the reaction temperature; a gentle warming (40-50 °C) is often beneficial. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of a Sticky or Oily Product | 1. Presence of unreacted starting materials. 2. Formation of low-melting point byproducts. 3. Insufficient purification. | 1. Ensure the reaction goes to completion. 2. Optimize reaction conditions to minimize side reactions. 3. Attempt trituration with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography may be necessary. |
| Product is Difficult to Crystallize | 1. Presence of impurities that inhibit crystal lattice formation. 2. The product may be an oil at room temperature. | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. If the product is indeed an oil, purification will rely on chromatography. |
| Inconsistent Results Upon Scale-Up | 1. Inefficient heat transfer in larger reaction vessels. 2. Poor mixing in larger volumes. 3. Changes in reagent addition rates. | 1. Ensure adequate temperature control and monitoring within the larger reactor. 2. Use appropriate mechanical stirring for the scale of the reaction. 3. Maintain a controlled and consistent rate of addition for the reagents, especially the catalyst. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on the general principles of the Gewald reaction. Optimization may be required to achieve the best results.
Materials:
-
4-Fluorophenylacetaldehyde
-
Methyl cyanoacetate
-
Elemental Sulfur
-
Morpholine (catalyst)
-
Methanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenylacetaldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in methanol.
-
To this solution, add elemental sulfur (1.1 eq).
-
Slowly add morpholine (0.5 eq) to the stirred mixture.
-
Heat the reaction mixture to 45-50°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold methanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Caption: General workflow for the Gewald synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. 2-(4-Fluorophenyl)acetaldehyde | C8H7FO | CID 11126322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Solubility of Thiophene-Based Compounds for Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you address challenges related to the solubility of thiophene-based compounds in biological assays. Poor solubility is a common hurdle that can lead to inaccurate and variable data.[1][2][3] This guide offers strategies to overcome these issues and ensure the reliability of your experimental results.
Troubleshooting Guide: Compound Precipitation in Assays
Compound precipitation can significantly compromise experimental outcomes by lowering the effective concentration of the test compound and introducing artifacts.[4] The following table summarizes common precipitation issues, their potential causes, and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The compound's concentration surpasses its solubility in the aqueous assay buffer.[4] | - Decrease the final concentration of the compound. - Prepare a higher concentration stock in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.[4] - Perform serial dilutions of the stock solution in the assay buffer.[4] |
| Rapid change in solvent polarity ("solvent shock") when diluting a concentrated DMSO stock into an aqueous solution.[4] | - Add the compound stock to the assay medium dropwise while gently vortexing or stirring.[4] - Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[4] | |
| Precipitation Over Time in Incubator | Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[4] | - Pre-warm the assay components to the incubation temperature before adding the compound.[4] - Ensure the incubator temperature is stable.[4] |
| pH shift in the medium due to CO2 environment or cellular metabolism.[4] | - Ensure the medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[4] - Test the compound's solubility at different pH values to determine its sensitivity.[4] | |
| Interaction with media components (e.g., salts, proteins).[4] | - Test the compound's stability in the specific assay medium over the intended experiment duration.[4] - Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.[4] | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | The compound has poor solubility at lower temperatures or has converted to a less soluble polymorph.[3] | - Aliquot the stock solution to minimize freeze-thaw cycles. - Before use, visually inspect the stock solution for any precipitate. If present, gently warm and sonicate the solution to redissolve the compound. |
Frequently Asked Questions (FAQs)
Q1: Why do many thiophene-based compounds have poor water solubility?
A1: Thiophene is a heterocyclic compound that, while possessing some polarity due to the sulfur heteroatom, often forms the backbone of larger, more complex molecules in drug discovery.[5][6] These larger structures frequently incorporate lipophilic (fat-soluble) functional groups to enhance biological activity, which in turn decreases their solubility in aqueous solutions.[1] Thiophene itself is insoluble in water and soluble in organic solvents like alcohol and ether.[6][7]
Q2: How does poor solubility affect the results of my biological assays?
A2: Poor solubility can significantly impact assay results in several ways:
-
Underestimated Potency: If a compound precipitates, the actual concentration in solution is lower than the intended concentration, leading to an underestimation of its true biological activity (e.g., higher IC50 values).[1][2]
-
Increased Variability: Inconsistent precipitation across different wells or experiments can lead to high variability and poor reproducibility of data.[1][2]
-
Inaccurate Structure-Activity Relationships (SAR): Erroneous data due to solubility issues can mislead SAR studies, potentially causing promising compounds to be overlooked.[1][2]
-
Assay Artifacts: Precipitated particles can interfere with optical measurements in plate-based assays (e.g., absorbance, fluorescence) and can be cytotoxic in cell-based assays.
Q3: What is the maximum concentration of DMSO I should use in my assay?
A3: As a general guideline, the final concentration of dimethyl sulfoxide (DMSO) in an assay should be kept as low as possible, ideally below 1% (v/v). For sensitive cell-based assays, a concentration of less than 0.1% is often recommended.[8] It is critical to validate the tolerance of your specific assay to DMSO, as high concentrations can cause compound precipitation and may also be toxic to cells or inhibit enzyme activity.[8][9]
Q4: Are there formulation strategies I can use to improve the solubility of my thiophene compound for in-vitro testing?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds for biological assays:
-
Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, can increase the solubility of hydrophobic compounds.[10][11]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. The solubility of weak acids increases at pH values above their pKa, while the solubility of weak bases increases at pH values below their pKa.[12]
-
Use of Excipients:
-
Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[13][14][15]
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.001% to 0.01%) to help solubilize compounds.[8] However, it's crucial to ensure the surfactant does not interfere with the assay.[8]
-
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the compound in a lipid-based formulation that forms a fine emulsion upon dilution in an aqueous medium.[16][17][18]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution rate.[16]
Q5: Is it acceptable to use a solution that has a visible precipitate?
A5: No, it is strongly advised not to use a solution with a visible precipitate. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will result in inaccurate and unreliable experimental data.[4]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Turbidimetry
This protocol provides a method to determine the kinetic solubility of a compound in a specific buffer, which is the concentration at which a compound begins to precipitate when added from a concentrated DMSO stock.
Materials:
-
Test compound stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO in a 96-well plate.[9]
-
Prepare Assay Plate: Add the desired volume of assay buffer to the wells of a new 96-well plate (e.g., 98 µL).[9]
-
Compound Addition: Transfer a small volume of the DMSO-diluted compound from the compound plate to the assay plate (e.g., 2 µL) to achieve the final desired concentrations. This creates a 1:50 dilution with a final DMSO concentration of 2%.[8][9]
-
Incubation: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).
-
Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb but where light scattering from a precipitate can be detected (e.g., 600-650 nm).[8][19]
-
Analysis: An increase in absorbance compared to the buffer-only control indicates the formation of a precipitate. The kinetic solubility is the highest concentration that does not show a significant increase in absorbance.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This is the "gold standard" method for determining the equilibrium (thermodynamic) solubility of a compound.[20]
Materials:
-
Solid (crystalline) test compound
-
Solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on a shaker or rotator in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[20]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically done by centrifuging the vials at a high speed.[20]
-
Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC.
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
Visual Guides
General Workflow for Troubleshooting Compound Precipitation
Caption: A decision tree for troubleshooting compound precipitation.
Strategies to Enhance Thiophene Compound Solubility
Caption: Overview of methods to improve compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. future4200.com [future4200.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Catalysts for the Gewald Synthesis: A Guide for Researchers
The Gewald three-component reaction stands as a cornerstone in synthetic chemistry for the efficient, one-pot synthesis of highly substituted 2-aminothiophenes, which are pivotal structural motifs in numerous pharmaceuticals and functional materials. The choice of catalyst is critical, profoundly influencing reaction efficiency, yield, and sustainability. This guide provides a comparative analysis of various catalysts employed in the Gewald synthesis, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and optimization.
Performance Comparison of Gewald Synthesis Catalysts
To provide a clear and objective comparison, the following table summarizes the performance of various catalysts in the Gewald synthesis of 2-amino-4,5-tetramethylene-3-cyanothiophene from cyclohexanone, malononitrile, and elemental sulfur. This model reaction is a common benchmark for evaluating catalyst efficacy.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Morpholine | Stoichiometric | Ethanol | Reflux | 2-3 h | High (not specified) | [1] |
| L-Proline | 10 | DMF | 60 | Not Specified | 84 | [2][3] |
| Piperidinium Borate | 20 | Ethanol/Water (9:1) | 100 | 20 min | 96 | [4] |
| Zinc Oxide (ZnO) Nanoparticles | 2.5 | Solvent-free | 100 | 6 h | 37-86 (Substrate dependent) | [5] |
| Cesium-containing Zeolites (Cs-BEA) | Not Specified | Not Specified | Not Specified | Not Specified | High activity reported | [6] |
| Sodium Aluminate (NaAlO₂) | Not Specified | Ethanol | Not Specified | 10 h | 26-94 (Substrate dependent) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are the experimental protocols for the Gewald synthesis using a selection of the compared catalysts.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Gewald synthesis.
Piperidinium Borate Catalyzed Synthesis
This protocol utilizes a highly efficient and recyclable conjugate acid-base catalyst.[4]
-
Materials:
-
Cyclohexanone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.0 equiv)
-
Piperidinium Borate (20 mol%)
-
Ethanol/Water (9:1 v/v)
-
-
Procedure:
-
In a round-bottom flask, combine cyclohexanone, malononitrile, and elemental sulfur.
-
Add the ethanol/water solvent mixture and the piperidinium borate catalyst.
-
Heat the mixture to 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
L-Proline Catalyzed Synthesis
This method employs an inexpensive and environmentally friendly organocatalyst.[2][3]
-
Materials:
-
Cyclohexanone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
L-Proline (10 mol%)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of cyclohexanone and malononitrile in DMF, add L-proline.
-
Add elemental sulfur to the mixture.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene.
-
Zinc Oxide (ZnO) Nanoparticle Catalyzed Synthesis
This heterogeneous catalytic system offers advantages in terms of catalyst recovery and reuse.[5]
-
Materials:
-
Cyclohexanone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.2 equiv)
-
ZnO Nanoparticles (2.5 mol%)
-
-
Procedure:
-
In a flask, mix cyclohexanone, malononitrile, and elemental sulfur.
-
Add the ZnO nanoparticles to the mixture.
-
Heat the solvent-free reaction mixture to 100 °C with vigorous stirring.
-
Continue heating for approximately 6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol to the reaction mixture and filter to remove the ZnO catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Signaling Pathways and Catalytic Cycles
Understanding the catalytic mechanism is key to optimizing reaction conditions and developing new catalysts. The following diagrams illustrate the proposed catalytic cycles for the Gewald synthesis with different types of catalysts.
General Amine-Catalyzed Gewald Synthesis
Traditional amine bases like morpholine or piperidine catalyze the reaction through a well-established pathway involving a Knoevenagel condensation followed by sulfur addition and cyclization.
Piperidinium Borate Catalyzed Gewald Synthesis
The piperidinium borate salt acts as a conjugate acid-base pair, where the borate anion deprotonates the active methylene compound, and the piperidinium cation activates the carbonyl group.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 3-Aminothiophene Derivatives
For researchers, scientists, and drug development professionals, 3-aminothiophene derivatives represent a versatile scaffold with significant therapeutic promise. This guide provides a comparative analysis of their structure-activity relationships (SAR) across different biological targets, supported by experimental data and detailed protocols. By understanding how structural modifications influence biological activity, researchers can more effectively design novel and potent drug candidates.
The thiophene ring is a well-established pharmacophore in medicinal chemistry, and the addition of an amino group at the 3-position creates a valuable building block for diverse molecular architectures.[1] These derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, primarily through the inhibition of key cellular targets like protein kinases and tubulin.[2][3][4] This guide will delve into specific examples, comparing derivatives and elucidating the structural features crucial for their inhibitory actions.
Comparative Analysis of Biological Activity
The biological activity of 3-aminothiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring and the amino group. The following tables summarize quantitative data from various studies, highlighting these structure-activity relationships.
As Kinase Inhibitors
3-Aminothiophene derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.
Table 1: SAR of 3-Aminothiophene Derivatives as c-Jun N-Terminal Kinase (JNK) Inhibitors [5]
| Compound | R1 (at 2-position) | R2 (on 3-carboxamide) | JNK1 IC50 (µM) |
| 1 | Phenyl | H | > 100 |
| 2 | 2-Chlorophenyl | H | 1.4 |
| 3 | 3-Chlorophenyl | H | 2.6 |
| 4 | 4-Chlorophenyl | H | 18.7 |
| 5 | 4-Bromophenyl | H | > 25 |
| 6 | 4-Isopropylphenyl | H | > 25 |
| 7 | Thiophene-2-yl | H | 5.4 |
Data sourced from Melki et al., 2011.[5]
The data reveals that a phenyl group at the 2-position is crucial for activity, with substitutions on this ring significantly impacting potency. Halogen substitution is generally favorable, with the position of the chlorine atom being critical; ortho and meta positions are preferred over the para position.[5] Larger substituents in the para position, such as bromo and isopropyl groups, are not well-tolerated.[5] Replacing the phenyl ring with a thiophene ring also maintains good activity.[5]
Table 2: SAR of Fused Thienopyrrole and Pyrrolothienopyrimidine Derivatives as VEGFR-2/AKT Dual Inhibitors [6]
| Compound | Scaffold | R (on phenyl ring) | VEGFR-2 IC50 (µM) | AKT IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) |
| 3b | Thienopyrrole | 4-Cl | 0.126 | 6.96 | 3.105 | 2.15 |
| 3c | Thienopyrrole | 4-Br | - | - | >10 | >10 |
| 3d | Thienopyrrole | 4-F | - | - | 5.21 | 6.84 |
| 3e | Thienopyrrole | 4-CH3 | - | - | 8.12 | 9.33 |
| 4c | Pyrrolothienopyrimidine | 4-Cl | 0.075 | 4.60 | 3.023 | 3.12 |
Data sourced from El-Adl et al., 2022.[6]
In this series of fused thiophene derivatives, the nature of the substituent on the phenyl ring plays a key role in their anticancer activity. The 4-chloro substituted compounds (3b and 4c) exhibited the most potent inhibition of both VEGFR-2 and AKT kinases and demonstrated significant cytotoxicity against HepG2 and PC-3 cancer cell lines.[6] In contrast, bromo, fluoro, and methyl substitutions at the same position resulted in reduced or loss of activity.[6] The pyrrolothienopyrimidine scaffold (4c) showed slightly better VEGFR-2 inhibitory activity compared to the thienopyrrole scaffold (3b).[6]
As Tubulin Polymerization Inhibitors
Certain 3-aminothiophene derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.
Table 3: SAR of 2-Amino-3-aroyl-thiophenes as Tubulin Polymerization Inhibitors [7]
| Compound | R (at 5-position) | L1210 IC50 (µM) | FM3A IC50 (µM) | Molt/4 IC50 (µM) | CEM IC50 (µM) | HeLa IC50 (µM) |
| 5a | Phenylethynyl | 1.2 | 0.85 | 0.55 | 0.61 | 1.1 |
| 5g | Thiophen-3-ylethynyl | 0.21 | 0.13 | 0.096 | 0.11 | 0.20 |
| 5k | Phenylethyl | >10 | >10 | >10 | >10 | >10 |
| 5m | Thiophen-3-ylethyl | >10 | >10 | >10 | >10 | >10 |
Data sourced from Le Monnier et al., 2011.[7]
A key finding from this study is the essential role of an ethynyl or ethenyl group at the 5-position of the thiophene ring for potent antiproliferative activity.[7] Compounds with an ethyl group at this position were largely inactive.[7] The most potent compound in this series, 5g, which features a thiophen-3-ylethynyl group, demonstrated submicromolar cytotoxicity against all tested cancer cell lines.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. Below are summarized protocols for key experiments cited in this guide.
Synthesis of 3-Aminothiophene Derivatives (Gewald Reaction)
A common and versatile method for synthesizing substituted 2-aminothiophenes, which can be adapted for 3-aminothiophene synthesis, is the Gewald reaction.[8][9]
General Procedure:
-
A mixture of an α-methylene ketone or aldehyde, a cyano-active compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent such as ethanol or dimethylformamide.
-
A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period, which can range from a few hours to overnight.
-
After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or by cooling.
-
The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is often determined using in vitro kinase assays.
General Procedure for VEGFR-2 Inhibition Assay: [6]
-
The kinase reaction is performed in a 96-well plate.
-
Each well contains the VEGFR-2 enzyme, a substrate peptide, ATP, and the test compound at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a stop solution.
-
The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT assay.
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
After a specific incubation period (e.g., 48 or 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.
Visualizing Molecular Interactions and Experimental Workflows
To better understand the relationships and processes involved in SAR studies, the following diagrams are provided.
Caption: Experimental workflow for SAR studies of 3-aminothiophene derivatives.
Caption: Simplified VEGFR-2/AKT signaling pathway inhibited by 3-aminothiophene derivatives.
By systematically exploring the structure-activity relationships of 3-aminothiophene derivatives, researchers can gain valuable insights for the rational design of more effective and selective therapeutic agents. The data and protocols presented in this guide serve as a foundation for future drug discovery efforts centered on this versatile chemical scaffold.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluoro-Substituted vs. Non-Fluorinated Aminothiophenes and Related Heterocycles
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological performance of fluoro-substituted aminothiophenes and related heterocyclic compounds against their non-fluorinated counterparts, supported by experimental data. The inclusion of fluorine can significantly enhance potency, metabolic stability, and target-binding affinity, offering a clear advantage in the design of novel therapeutics.
The introduction of fluorine atoms into a drug candidate is a widely employed strategy to modulate its physicochemical and biological properties.[1][2] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's conformation, lipophilicity, and metabolic pathways.[1][2] In the realm of heterocyclic compounds like aminothiophenes, which are themselves privileged scaffolds in drug discovery due to their diverse biological activities, fluorination has emerged as a powerful tool to enhance their therapeutic potential.[3] This guide delves into the comparative biological activity of fluoro-substituted versus non-fluorinated aminothiophenes and analogous compounds, with a focus on their anticancer properties.
Comparative Biological Activity: A Quantitative Look
While direct head-to-head studies on a single aminothiophene scaffold are not abundant in publicly available literature, compelling evidence from analogous heterocyclic kinase inhibitors and other related structures demonstrates the significant impact of fluorination.
A study on analogues of the kinase inhibitor nilotinib, where the trifluoromethyl group was systematically replaced, provides a clear comparison. The data reveals that while the non-fluorinated analogue showed some activity, the monofluorinated version exhibited comparable or, in some cases, superior inhibitory activity against key cancer-associated kinases.
| Compound | Substitution at Phenyl Ring | Abl IC50 (nM) | Kit IC50 (nM) | FLT3 IC50 (nM) |
| Analogue 1 | H (Non-fluorinated) | 33.3 | 473.3 | 973.9 |
| Analogue 2 | F (Fluoro-substituted) | 26.1 | 371.1 | 117.8 |
| Nilotinib | CF3 | < 10 | 158.8 | 882.0 |
Data summarized from a study on nilotinib analogues.[4] A lower IC50 value indicates greater potency.
In another compelling example, a 4-fluoroindoline derivative demonstrated a 3-fold increase in inhibitory activity against the endoplasmic reticulum kinase (PERK), a target in cancer therapy, compared to its non-fluorinated counterpart. The IC50 value for the fluorinated compound was 0.8 nM, while the non-fluorinated analogue had an IC50 of 2.5 nM.[5]
These quantitative examples underscore the potential of fluorine substitution to significantly enhance the biological activity of heterocyclic compounds. The increased potency is often attributed to favorable interactions of the fluorine atom with the target protein's active site, as well as improved metabolic stability.[1][6]
Experimental Protocols
The determination of the biological activity of these compounds relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays cited in the evaluation of anticancer agents.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Protocol:
-
Reagents and Materials: Kinase enzyme (e.g., Abl, Kit), substrate peptide, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A solution of the kinase and substrate peptide in kinase buffer is prepared.
-
Serial dilutions of the test compounds are added to the wells of a microplate.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: The luminescence signal is measured, and the data is plotted as the percentage of kinase inhibition versus the logarithm of the compound concentration. The IC50 value is determined using a suitable dose-response curve fitting model.[4]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (fluoro-substituted and non-fluorinated aminothiophenes) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.[7]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[7]
Signaling Pathways and Mechanisms of Action
The enhanced biological activity of fluoro-substituted compounds can often be traced to their influence on specific cellular signaling pathways.
In the case of the nilotinib analogues, the primary targets are the Abl and Kit tyrosine kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of certain cancers, such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). By inhibiting these kinases, the fluorinated compounds can block downstream signaling and induce cancer cell death.
Caption: Inhibition of Abl and Kit kinase signaling pathways by fluoro-substituted inhibitors.
The experimental workflow for evaluating these compounds typically involves a multi-step process, from initial synthesis to in-depth biological characterization.
Caption: General experimental workflow for comparing the biological activity of synthesized compounds.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 3. Synthesis of cytotoxic fluorinated quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Determination: A Comparative Guide to the Validation of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural validation of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate, alongside alternative and complementary spectroscopic techniques.
While a specific crystal structure for this compound is not publicly available, this guide will utilize the detailed crystallographic data of the closely related parent compound, Methyl 3-aminothiophene-2-carboxylate (MATC), as a representative example to illustrate the power of this technique.[1] This allows for a thorough examination of the method's capabilities in unambiguously determining molecular geometry, conformation, and intermolecular interactions.
Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the absolute structural elucidation of solid materials.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing precise atomic positions, bond lengths, and bond angles.[4]
Representative Crystallographic Data: Methyl 3-aminothiophene-2-carboxylate
The crystal structure of MATC reveals critical details about the molecule's conformation and packing in the solid state. The analysis shows that MATC crystallizes in the monoclinic P21/c space group, with three independent molecules in the asymmetric unit.[1] Key structural parameters derived from this analysis are summarized below.
| Parameter | Value | Source |
| Crystal System | Monoclinic | [1] |
| Space Group | P21/c | [1] |
| C–S Bond Lengths (Å) | 1.7113(19) – 1.7395(16) | [1] |
| C–N Bond Lengths (Å) | 1.347(2) – 1.354(2) | [1] |
| C=O Bond Lengths (Å) | 1.21 (approx., typical) | |
| Key Intermolecular Forces | N–H⋯O and N–H⋯N hydrogen bonds | [1][5] |
This data for Methyl 3-aminothiophene-2-carboxylate serves as a proxy to demonstrate the type of quantitative information obtained from an X-ray crystallography study.
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of obtaining a crystal structure via SCXRD involves several key steps:[2][4]
-
Crystallization : The first and often most challenging step is growing high-quality single crystals of the compound.[6] This is typically achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[6] For organic molecules, crystals should ideally be 0.1-0.3 mm in each dimension and free of defects.[6]
-
Data Collection : A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[4] The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations.[4]
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using computational methods. This initial model is refined to best fit the experimental data, resulting in a final, precise three-dimensional structure.[2]
Alternative and Complementary Validation Methods
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are essential for characterization, particularly in solution, and are often used as primary validation tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most important technique for structure elucidation in solution.[3] It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule, allowing for the determination of connectivity and stereochemistry through various 1D and 2D experiments. For a thiophene derivative, characteristic chemical shifts and coupling constants for the protons on the thiophene ring would be key identifiers.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[9] It is used to determine the molecular weight of a compound with high accuracy, thereby confirming its elemental composition.[10] Fragmentation patterns observed in the mass spectrum can also provide valuable structural information about different parts of the molecule.[9]
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Connectivity, stereochemistry, dynamic processes in solution | Molecular weight, elemental formula, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Solution | Solid, liquid, or gas (requires ionization) |
| Key Advantage | Unambiguous and highly precise structural data.[2] | Provides structural information in a biologically relevant solution state. | High sensitivity and accuracy for molecular weight determination.[10] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow.[3] | Provides an average structure in solution; less precise than XRD.[3] | Does not provide direct 3D structural information. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of structural validation and the relationship between the discussed techniques.
Caption: A typical workflow for the synthesis and structural validation of a small molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. eas.org [eas.org]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Computational Profile of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate and Related Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational characteristics of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate, a molecule of interest in medicinal chemistry. Due to the limited availability of direct computational studies on this specific molecule, this guide leverages detailed experimental and Density Functional Theory (DFT) data from its parent compound, Methyl 3-aminothiophene-2-carboxylate (MATC), and other relevant thiophene derivatives. This comparative approach offers valuable insights into the structure-property relationships that govern the behavior of this class of compounds, aiding in the rational design of novel therapeutic agents. Thiophene and its derivatives are recognized as privileged scaffolds in drug discovery, appearing in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
Introduction to this compound
This compound belongs to the family of 2-aminothiophene-3-carboxylates, which are key intermediates in the synthesis of various pharmaceuticals. The introduction of a 4-fluorophenyl group at the 5-position is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution can enhance metabolic stability, improve binding affinity, and alter electronic properties. Understanding the computational profile of this molecule is crucial for predicting its behavior and potential as a drug candidate.
Comparison with Parent Compound: Methyl 3-aminothiophene-2-carboxylate (MATC)
A foundational understanding of the target molecule can be derived from the comprehensive studies conducted on its parent compound, MATC.[2][3]
Experimental and Computational Protocols for MATC
Crystal Structure Analysis: Single crystal X-ray diffraction was used to determine the crystal structure of MATC. The compound crystallizes in the monoclinic P21/c space group.[2][3]
Computational Details: DFT calculations were performed to optimize the molecular geometry and analyze the electronic properties of MATC. These calculations provide insights into bond lengths, bond angles, and intermolecular interactions.[2][3]
Key Performance Metrics: MATC
| Property | Experimental/Computational Value | Reference |
| Crystal System | Monoclinic | [2][3] |
| Space Group | P21/c | [2][3] |
| Key Bond Lengths (Å) | C=O: ~1.22, C-S: ~1.71-1.74, C-N: ~1.35 | [2] |
| Key Intermolecular Interactions | N-H···O and N-H···N hydrogen bonds | [2][3] |
| HOMO Energy | Data not explicitly provided in abstract | |
| LUMO Energy | Data not explicitly provided in abstract | |
| Energy Gap (HOMO-LUMO) | Data not explicitly provided in abstract | |
| Interaction Energies | Dispersion energy is dominant in crystal packing | [2][3] |
Note: Specific HOMO/LUMO energy values were not available in the provided search results for MATC, but their analysis was mentioned.
Comparison with Other Substituted Thiophene Derivatives
To understand the influence of various substituents on the thiophene core, we compare MATC with other computationally studied thiophene derivatives, including those with known biological activities.
Thiophene-2-Carboxamide Derivatives
A study on 3-substituted (amino, hydroxy, and methyl) thiophene-2-carboxamide derivatives revealed that the nature of the substituent at the 3-position significantly influences their electronic properties and biological activities.[1]
Synthesis: The thiophene-2-carboxamide derivatives were synthesized via cyclization reactions.[1]
Computational Details: DFT studies were conducted to investigate the molecular and electronic properties, including the HOMO-LUMO energy gap.[1]
| Compound Type | HOMO-LUMO Energy Gap (ΔEH-L) | Antioxidant Activity | Antibacterial Activity | Reference |
| 3-Amino derivatives | Highest | Significant | High | [1] |
| 3-Hydroxy derivatives | Moderate | Moderate | Moderate | [1] |
| 3-Methyl derivatives | Lowest | Low | Low | [1] |
These findings suggest that the amino group at the 3-position, as present in our target molecule, is crucial for favorable electronic properties and potential biological activity.
Visualizing Computational Workflows and Relationships
To illustrate the typical workflow for computational studies of thiophene derivatives and the logical relationships between molecular structure and properties, the following diagrams are provided.
Caption: A generalized workflow for the computational study of thiophene derivatives.
Caption: Relationship between molecular structure, physicochemical properties, and biological activity.
Inferred Properties of this compound
Based on the comparative data, we can infer the following about the target molecule:
-
Influence of the 3-amino Group: The presence of the amino group at the 3-position is expected to result in a relatively high HOMO-LUMO energy gap, contributing to its chemical stability and potentially favorable biological activity, similar to the 3-amino thiophene-2-carboxamide derivatives.[1]
-
Influence of the 5-(4-fluorophenyl) Group: The 4-fluorophenyl substituent at the 5-position will significantly impact the molecule's properties. The phenyl ring will introduce steric bulk and affect the overall conformation. The electron-withdrawing nature of the fluorine atom can influence the electronic distribution within the thiophene ring, potentially modulating the HOMO and LUMO energy levels. This can be a critical factor in tuning the molecule's interaction with biological targets.
-
Intermolecular Interactions: Similar to MATC, the amino and carboxylate groups are likely to participate in strong intermolecular hydrogen bonding, which will influence its crystal packing and solid-state properties.[2][3]
Conclusion
While direct computational studies on this compound are not yet prevalent in the literature, a comparative analysis with its parent compound and other substituted thiophenes provides a strong predictive framework for its properties. The presence of the 3-amino group suggests a favorable electronic profile for biological activity, while the 5-(4-fluorophenyl) substituent offers a key point of modulation for optimizing its drug-like properties. Further dedicated computational and experimental studies on the title compound are warranted to validate these inferences and fully elucidate its potential in drug development.
References
Benchmarking New Thiophene Derivatives Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continuously evolving, with thiophene and its derivatives emerging as a promising scaffold for the development of novel targeted therapies. The unique structural and electronic properties of the thiophene ring allow for effective interaction with the ATP-binding pocket of various kinases, leading to the inhibition of signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. This guide provides an objective comparison of the performance of new thiophene derivatives against established, FDA-approved kinase inhibitors, supported by experimental data.
Data Presentation
The following tables summarize the inhibitory activities (IC50 values) of selected novel thiophene derivatives and well-known FDA-approved kinase inhibitors against various kinases. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Table 1: Inhibitory Activity of New Thiophene Derivatives Against Various Kinases
| Compound ID/Series | Target Kinase(s) | IC50 (µM) | Reference |
| Cyclohexa[b]thiophene (MA4) | Aurora A | 0.16 | [1] |
| MASTL | 0.56 | [1] | |
| Benzo[b]thiophene derivative (Compound 15) | STAT3 (in MDA-MB-231 cells) | 0.33 | [2] |
| Thiophene-3-carboxamide (Compound 26) | JNK1 | 1.4 | [3] |
| Thiophene-3-carboxamide (Compound 27) | JNK1 | 2.6 | [3] |
| Thienopyrimidine (Compound 5) | FLT3 | 32.435 | [4] |
| Fused Thiophene (Compound 4c) | VEGFR-2 | 0.075 | [5] |
| AKT | 4.60 | [5] | |
| Benzo[1]thiophene derivative (Compound 6) | CDK-2 | 0.15 | [6] |
| 5-hydroxybenzothiophene (Compound 16b) | Clk4 | 0.011 | [7] |
| DRAK1 | 0.087 | [7] | |
| Haspin | 0.1257 | [7] | |
| Thiophene-Pyrazolourea (Analogue 6) | JNK3 | 0.05 | [8] |
| JNK1 | 3.6 | [8] |
Table 2: Inhibitory Activity of FDA-Approved Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Sorafenib | Raf-1 | 6 | [] |
| B-Raf | 22 | [] | |
| B-Raf (V600E) | 38 | [] | |
| VEGFR-1 | 13 | [] | |
| VEGFR-2 | 90 | [] | |
| VEGFR-3 | 20 | [] | |
| PDGFR-β | 57 | [] | |
| c-Kit | 68 | [] | |
| FLT3 | 59 | [] | |
| RET | 1.5 | [] | |
| Erlotinib | EGFR | 2 | |
| Vemurafenib | BRAF (V600E) | 31 | |
| BRAF (wild-type) | 100 | ||
| C-RAF | 48 | ||
| Axitinib | VEGFR1 | 0.1 | [] |
| VEGFR2 | 0.2 | [] | |
| VEGFR3 | 0.1-0.3 | [] | |
| PDGFRβ | 1.6 | [] | |
| c-Kit | 1.7 | [] | |
| Regorafenib | VEGFR1 | 13 | [] |
| VEGFR2 | 4.2 | [] | |
| VEGFR3 | 46 | [] | |
| PDGFR-β | 22 | [] | |
| c-Kit | 7 | [] | |
| RET | 1.5 | [] | |
| Raf-1 | 2.5 | [] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Kinase Inhibition Assay (ATP Competition)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by competing with ATP for binding to the enzyme's active site.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (thiophene derivatives and known inhibitors) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplates (e.g., 384-well, white, low-volume)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Kinase Reaction: Add the recombinant kinase, substrate, and test compound to the wells of the microplate.
-
Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of these kinase inhibitors.
Caption: A representative kinase signaling pathway (MAPK/PI3K-Akt).
Caption: Experimental workflow for evaluating kinase inhibitors.
References
- 1. First-in-class dual inhibitors of MASTL and Aurora A kinase: Discovery of selective cyclohexa[b]thiophenes with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Cross-Reactivity Profiling of a Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate Derivative (Compound-A)
This guide provides a comparative analysis of the cross-reactivity profile of a representative Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate derivative, herein designated as Compound-A. The objective is to offer researchers, scientists, and drug development professionals a clear overview of its selectivity against a panel of kinases, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows. The indole and oxindole scaffolds, related to the thiophene core of Compound-A, are prevalent in many approved ATP-competitive kinase inhibitors, highlighting the significance of this chemical class in drug discovery.[1] A thorough understanding of the kinase interaction landscape is therefore essential for preclinical evaluation.[1]
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of Compound-A was assessed against a panel of representative kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, were determined.[1] The data presented below is illustrative and serves as a template for presenting experimental findings for similar compounds. For comparison, the well-known non-selective kinase inhibitor, Staurosporine, is included as a control.
| Kinase Target | Primary Family | Compound-A IC50 (nM) | Staurosporine (Control) IC50 (nM) |
| CDK2/cyclin A | CMGC | 85 | 6.5 |
| GSK-3α/β | CMGC | > 10,000 | 8.0 |
| PKA | AGC | 1,200 | 7.5 |
| ROCK1 | AGC | 650 | 12 |
| AKT1 | AGC | > 10,000 | 25 |
| SRC | Tyrosine Kinase | 250 | 5.8 |
| ABL1 | Tyrosine Kinase | 400 | 6.2 |
| VEGFR2 | Tyrosine Kinase | 35 | 7.0 |
| p38α | MAP Kinase | 5,500 | 15 |
Note: The data indicates that Compound-A exhibits potent inhibitory activity against VEGFR2 and moderate activity against CDK2/cyclin A, SRC, and ABL1, while showing significantly less activity against other kinases in the panel. This suggests a degree of selectivity that warrants further investigation.
Experimental Protocols
The following protocols describe the general methodologies used to obtain the kinase inhibition data.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.
Materials:
-
Kinase of interest (e.g., VEGFR2, CDK2/cyclin A)
-
Kinase substrate peptide
-
ATP
-
Test compound (Compound-A) and Staurosporine
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A 10 mM stock solution of the test compound is prepared in 100% DMSO. A serial dilution is then created in DMSO. A "no inhibitor" control containing only DMSO is also prepared.
-
Kinase Reaction:
-
A kinase reaction mixture containing the specific kinase, its substrate, and ATP is prepared in the kinase assay buffer. The optimal concentrations for each component should be determined empirically beforehand.
-
In a 96-well plate, 2.5 µL of the serially diluted compound or DMSO control is added to each well.
-
2.5 µL of the kinase is then added to each well.
-
The plate is incubated for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
The kinase reaction is initiated by adding 5 µL of the substrate/ATP mixture to each well.
-
The plate is incubated at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete any remaining ATP. This is incubated for 40 minutes at room temperature.
-
20 µL of Kinase Detection Reagent is then added to each well. This reagent converts the generated ADP to ATP and initiates a luciferase/luciferin reaction to produce a luminescent signal. The plate is incubated for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
The luminescence of each well is measured using a plate reader. The signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
The luminescence signal is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Visualizations
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving VEGFR2, a primary target of Compound-A. Activation of VEGFR2 by its ligand, VEGF, triggers a downstream cascade involving kinases such as SRC and pathways like the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, migration, and survival.
Caption: Simplified VEGFR2 signaling cascade.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cross-reactivity of a novel kinase inhibitor like Compound-A.
Caption: Kinase cross-reactivity profiling workflow.
By following a structured approach to cross-reactivity profiling, researchers can effectively characterize novel kinase inhibitors, paving the way for the development of more selective and potent therapeutic agents.[1] The development of selective kinase inhibitors is a significant challenge, and broad profiling is crucial to understand off-target effects which can lead to toxicity or provide opportunities for repurposing.[2][3]
References
In Vivo Efficacy of Aminothiophene-Based Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the in vivo performance of various aminothiophene-based drug candidates across different therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The data presented is collated from recent preclinical studies to facilitate an objective evaluation and aid in the selection of promising compounds for further development. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal in vivo assays, and visualizes relevant signaling pathways and experimental workflows.
Performance Comparison of Drug Candidates
The following tables summarize the in vivo efficacy of selected aminothiophene-based drug candidates from preclinical studies. Direct comparison should be approached with caution due to variations in experimental models and methodologies.
Anticancer Efficacy
| Drug Candidate | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint(s) | Outcome |
| Thiophene Carboxamide Analog 2k | Glioblastoma (U87 xenograft) | Mice | 20 mg/kg/day | Tumor weight reduction | 72.7% reduction in tumor weight without significant toxicity.[1] |
| BU17 | Colon Carcinoma (CT26 xenograft) | Mice | Not Specified | Inhibition of tumor progression | Significantly lower tumor volumes compared to untreated controls.[2] |
| Ortho-amino thiophene carboxamide 5 | Hepatocellular Carcinoma (HepG-2) | Not specified in detail, in vitro data suggests in vivo potential | Not Applicable | In vitro cytotoxicity (IC50 = 2.3 µM) | 2.3-fold higher in vitro cytotoxicity than Sorafenib.[3] |
| Ortho-amino thiophene carboxamide 21 | Hepatocellular Carcinoma (HepG-2) | Not specified in detail, in vitro data suggests in vivo potential | Not Applicable | In vitro cytotoxicity (IC50 not specified) | 1.7-fold higher in vitro cytotoxicity than Sorafenib.[3] |
Antileishmanial Efficacy
| Drug Candidate | Leishmaniasis Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint(s) | Outcome |
| SB-83 | Leishmania amazonensis infection | Swiss mice | 50 and 200 mg/kg (oral, 7 weeks) | Paw lesion size reduction, parasite load decrease | More effective than meglumine antimoniate at reducing paw lesion size and parasite load.[4][5] |
| SB-200 | Leishmania infection | Not specified in detail, in vitro data suggests in vivo potential | Not Applicable | In vitro anti-amastigote activity (IC50 = 2.85 µM) | Promising candidate for in vivo testing based on in vitro activity and immunomodulatory effects.[6] |
Metabolic Disease Efficacy (GLP-1R Modulation)
| Drug Candidate | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint(s) | Outcome |
| Compound 7 (2-aminothiophene-3-arylketone analog) | Not specified (in vivo glucose lowering) | CD1 mice | 10 mg/kg | Blood plasma glucose level | 50% reduction in blood plasma glucose after 60 minutes.[7] |
| S-1 (2-aminothiophene derivative) | Not specified (in vitro insulin secretion) | Not Applicable | 5 µM (in vitro) | Insulin secretion | 1.5-fold increase in insulin secretion in the presence of GLP-1.[8][9] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of aminothiophene derivatives are mediated through various signaling pathways. The diagrams below illustrate the proposed mechanisms for different classes of these compounds.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Xenograft Tumor Model for Anticancer Efficacy
This protocol outlines the general procedure for evaluating the in vivo anticancer activity of aminothiophene derivatives using a xenograft model.[10]
-
Cell Culture and Animal Models : Human cancer cell lines (e.g., U87 glioblastoma, CT26 colon carcinoma) are cultured under standard conditions.[2] Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor grafts.[10]
-
Tumor Implantation : A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) is subcutaneously injected into the flank of each mouse.[10]
-
Tumor Growth and Treatment Initiation : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups. Treatment with the aminothiophene drug candidate is initiated according to the specified dosing regimen (e.g., daily oral gavage).
-
Monitoring and Endpoint : Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Mouse body weight and general health are also monitored as indicators of toxicity. The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.[1]
Murine Model of Cutaneous Leishmaniasis
This protocol describes the evaluation of antileishmanial efficacy of aminothiophene derivatives in a murine model.[4]
-
Parasite Culture and Infection : Leishmania amazonensis promastigotes are cultured in appropriate media. BALB/c mice are infected by subcutaneous injection of stationary-phase promastigotes into the hind footpad.
-
Treatment : Once lesions become apparent, mice are randomly assigned to treatment groups. The aminothiophene compound (e.g., SB-83) is administered orally at predefined doses for a specified duration (e.g., 7 weeks).[4]
-
Efficacy Evaluation : Lesion size is measured weekly using a caliper. At the end of the treatment period, parasite load in the infected footpad and draining lymph nodes is determined by limiting dilution assay.
-
Toxicity Assessment : Hematological and biochemical parameters are analyzed from blood samples to assess any potential toxicity of the treatment.
In Vivo Glucose Tolerance Test for GLP-1R Modulators
This protocol is used to assess the in vivo efficacy of aminothiophene-based GLP-1R positive allosteric modulators (PAMs) on glucose metabolism.[7]
-
Animal Preparation : CD1 mice are fasted overnight (e.g., 12-16 hours) with free access to water.
-
Drug Administration : The aminothiophene compound is administered to the mice (e.g., via oral gavage or intraperitoneal injection) at a specific time point before the glucose challenge.
-
Glucose Challenge : A baseline blood glucose measurement is taken from the tail vein. Subsequently, a glucose solution (e.g., 2 g/kg) is administered orally or intraperitoneally.
-
Blood Glucose Monitoring : Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.
-
Data Analysis : The area under the curve (AUC) for blood glucose is calculated to determine the effect of the compound on glucose tolerance. A significant reduction in the AUC compared to the vehicle control indicates improved glucose disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB-83, a 2-Amino-thiophene derivative orally bioavailable candidate for the leishmaniasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Analysis of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate Isomers
A detailed spectroscopic comparison of positional isomers of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is presented for researchers, scientists, and drug development professionals. This guide summarizes the key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing a foundational dataset for their unambiguous identification and characterization.
The substitution pattern on the thiophene ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures for each isomer. Understanding these differences is crucial for quality control, reaction monitoring, and structure-activity relationship (SAR) studies in medicinal chemistry. This guide focuses on the comparison of three key isomers:
-
Isomer 1: this compound
-
Isomer 2: Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
-
Isomer 3: Methyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate
While a complete experimental dataset for all isomers is not publicly available in a consolidated format, this guide compiles the available information and provides a comparative framework based on known spectroscopic principles of similarly substituted aminothiophene derivatives.
Spectroscopic Data Comparison
| Spectroscopic Data | Isomer 1: this compound | Isomer 2: Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate | Isomer 3: Methyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate |
| ¹H NMR (ppm) | Predicted: Aromatic protons on the fluorophenyl ring (doublets, ~7.0-7.8 ppm), a singlet for the thiophene proton (~6.0-7.0 ppm), a broad singlet for the amino protons (~5.0-6.0 ppm), and a singlet for the methyl ester protons (~3.8 ppm). | Predicted: Aromatic protons on the fluorophenyl ring (multiplets, ~7.1-7.5 ppm), a singlet for the thiophene proton (~6.5-7.5 ppm), a broad singlet for the amino protons (~5.0-6.0 ppm), and a singlet for the methyl ester protons (~3.7 ppm). | Predicted: Aromatic protons on the fluorophenyl ring (doublets, ~7.0-7.7 ppm), a singlet for the thiophene proton (~7.0-7.5 ppm), a broad singlet for the amino protons (~6.0-7.0 ppm), and a singlet for the methyl ester protons (~3.8 ppm). |
| ¹³C NMR (ppm) | Predicted: Carbonyl carbon (~165-170 ppm), aromatic carbons (~115-165 ppm with characteristic C-F coupling), thiophene carbons (~100-150 ppm), and methyl ester carbon (~50-55 ppm). | Predicted: Carbonyl carbon (~165-170 ppm), aromatic carbons (~115-165 ppm with C-F coupling), thiophene carbons (~100-150 ppm), and methyl ester carbon (~50-55 ppm). | Predicted: Carbonyl carbon (~160-165 ppm), aromatic carbons (~115-165 ppm with C-F coupling), thiophene carbons (~100-160 ppm), and methyl ester carbon (~50-55 ppm). |
| IR (cm⁻¹) | Predicted: N-H stretching of the amino group (~3300-3500 cm⁻¹), C=O stretching of the ester (~1680-1720 cm⁻¹), C=C stretching of the aromatic and thiophene rings (~1450-1600 cm⁻¹), and C-F stretching (~1150-1250 cm⁻¹). | Predicted: N-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1680-1720 cm⁻¹), C=C stretching (~1450-1600 cm⁻¹), and C-F stretching (~1150-1250 cm⁻¹). | Predicted: N-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1660-1700 cm⁻¹), C=C stretching (~1450-1600 cm⁻¹), and C-F stretching (~1150-1250 cm⁻¹). |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 251.04 | Molecular Ion (M⁺): 251.04 | Molecular Ion (M⁺): 251.04 |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the specific molecular environment and experimental conditions.
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode to determine the molecular weight and fragmentation pattern.
Visualization of the Comparison Workflow
The logical workflow for the spectroscopic comparison of these isomers can be visualized as follows:
Head-to-head comparison of different synthetic routes to substituted 2-aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-aminothiophenes are a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and dyes.[1][2] The development of efficient and versatile synthetic routes to this privileged scaffold is therefore of paramount importance. This guide provides a head-to-head comparison of the most prominent synthetic strategies for accessing substituted 2-aminothiophenes: the Gewald reaction, the Fiesselmann reaction, and transition-metal catalyzed approaches. We present a detailed analysis of their mechanisms, substrate scope, and reaction conditions, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal route for their specific synthetic challenges.
Key Synthetic Routes at a Glance
The synthesis of substituted 2-aminothiophenes can be broadly categorized into three main approaches, each with its own set of advantages and limitations.
Caption: Overview of major synthetic routes to 2-aminothiophenes.
The Gewald Reaction: The Workhorse of 2-Aminothiophene Synthesis
The Gewald reaction, first reported in the 1960s, is a one-pot, multicomponent reaction that has become the most widely used method for the synthesis of polysubstituted 2-aminothiophenes.[3][4] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.[4][5]
Mechanism: The reaction typically proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization.[4]
Caption: Simplified workflow of the Gewald reaction mechanism.
Advantages:
-
High Atom Economy: As a multicomponent reaction, it is inherently efficient.
-
Operational Simplicity: The one-pot nature makes it experimentally straightforward.[6]
-
Versatility: A wide range of ketones, aldehydes, and active methylene nitriles can be employed, leading to a diverse array of substitution patterns.[7]
-
Mild Conditions: The reaction can often be carried out under relatively mild conditions.[7]
Disadvantages:
-
Limited Scope for Aryl Ketones: Aryl ketones can exhibit limited reactivity under standard conditions.[6]
-
Purification Challenges: The crude reaction mixture can sometimes be complex, requiring careful purification.
Comparative Performance Data for the Gewald Reaction:
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 60 | 2 | 96 | [8] |
| Acetophenone | Malononitrile | Morpholine | Ethanol | 60 | 3 | 75 | [8] |
| 4-Methoxyacetophenone | Malononitrile | Morpholine | Ethanol | 60 | 4 | 68 | [6] |
| Cyclopentanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 60 | 2 | 88 | [8] |
| Butan-2-one | Malononitrile | Triethylamine | Ethanol | Reflux | 3 | 82 | [9] |
The Fiesselmann Reaction: A Route to Specific Isomers
The Fiesselmann reaction offers a more controlled, stepwise approach to thiophene synthesis, which can be adapted to produce 2-aminothiophenes.[10] The classical Fiesselmann synthesis involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[11] A key variation for the synthesis of aminothiophenes utilizes β-halo-α,β-unsaturated nitriles as starting materials.[12]
Mechanism: The reaction generally proceeds via a Michael addition of a sulfur nucleophile to an activated double or triple bond, followed by an intramolecular condensation and aromatization.[10]
Advantages:
-
Regiocontrol: The stepwise nature of the reaction allows for greater control over the final substitution pattern.
-
Access to Specific Isomers: It can be particularly useful for synthesizing isomers that are difficult to obtain via the Gewald reaction.
Disadvantages:
-
Multi-step Synthesis: It is generally less convergent than the Gewald reaction.
-
Harsher Conditions: Some variations may require stronger bases or higher temperatures.
Comparative Performance Data for the Fiesselmann-type Reaction:
| β-Halo-α,β-unsaturated Nitrile | Sulfur Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-3-phenylacrylonitrile | Methyl thioglycolate | K2CO3 | DMF | 80 | 4 | 78 | [13] |
| 3-Chloro-2-butenenitrile | Ethyl thioglycolate | NaOEt | Ethanol | Reflux | 5 | 72 | |
| 2-(1-Chlorocyclohexyl)malononitrile | Sodium hydrosulfide | - | Ethanol | Reflux | 3 | 85 |
Transition-Metal Catalysis: Modern and Milder Alternatives
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of 2-aminothiophenes, often offering milder reaction conditions and broader substrate scope.[9] Copper and palladium are the most commonly employed metals for these transformations.
Copper-Catalyzed Syntheses
Copper-catalyzed reactions provide a direct and efficient route to polysubstituted 2-aminothiophenes. A notable example involves the addition/oxidative cyclization of thioamides with alkynoates.[14][15]
Advantages:
-
Directness: Allows for the direct formation of the 2-aminothiophene core from readily available starting materials.[14]
-
Good to Excellent Yields: Often provides high yields of the desired products.[14]
Disadvantages:
-
Substrate Specificity: The scope can be limited by the availability of the requisite thioamides and alkynoates.
Palladium-Catalyzed Syntheses
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully applied to the synthesis of secondary and tertiary aminothiophenes from halothiophenes.[16][17]
Advantages:
-
Broad Amine Scope: A wide variety of primary and secondary amines can be coupled.[17]
-
Functional Group Tolerance: Palladium catalysis often exhibits excellent tolerance for various functional groups.
Disadvantages:
-
Pre-functionalized Substrates: Requires the synthesis of the corresponding halothiophene starting material.
-
Catalyst Cost and Sensitivity: Palladium catalysts can be expensive and sensitive to air and moisture.
Comparative Performance Data for Transition-Metal Catalyzed Syntheses:
| Metal | Reactant 1 | Reactant 2 | Ligand/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu(II) | Thiobenzamide | Diethyl acetylenedicarboxylate | - | DMA | 80 | 4 | 91 | [9][14] |
| Pd(OAc)2 | 2-Bromothiophene | Aniline | BINAP/Cs2CO3 | Toluene | 100 | 12 | 85 | [17] |
| CuI | Phenylacetylene | Thioacetamide | - | DMF | 100 | 6 | 78 | [12] |
| Pd2(dba)3 | 3-Bromothiophene | Morpholine | Xantphos/NaOtBu | Toluene | 110 | 16 | 92 | [18] |
Experimental Protocols
General Procedure for the Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[19]
To a mixture of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (20 mL), elemental sulfur (10 mmol) is added. The mixture is stirred and a catalytic amount of morpholine (2 mmol) is added. The reaction mixture is then heated at 50-60 °C for 2-3 hours. After completion of the reaction (monitored by TLC), the mixture is cooled in an ice bath. The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.
General Procedure for the Fiesselmann-Type Synthesis of 2-Aminothiophenes[12]
A solution of the appropriate β-halo-α,β-unsaturated nitrile (5 mmol) and an equivalent of methyl thioglycolate (5 mmol) in DMF (15 mL) is treated with potassium carbonate (7.5 mmol). The mixture is stirred at 80 °C for 4-6 hours. After cooling to room temperature, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography.
General Procedure for the Copper-Catalyzed Synthesis of 2-Aminothiophenes[14]
A mixture of the thioamide (0.5 mmol), the alkynoate (0.6 mmol), and Cu(OAc)2 (0.05 mmol) in DMA (2 mL) is stirred in a sealed tube under an air atmosphere at 80 °C for 4-6 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
General Procedure for the Palladium-Catalyzed Amination of Halothiophenes[16]
A mixture of the halothiophene (1 mmol), the amine (1.2 mmol), Pd(OAc)2 (0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol), and a base (e.g., Cs2CO3, 1.4 mmol) in dry toluene (5 mL) is heated under an inert atmosphere at 100-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Conclusion
The choice of synthetic route for accessing substituted 2-aminothiophenes is highly dependent on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
-
The Gewald reaction remains the most practical and versatile method for the one-pot synthesis of a wide variety of polysubstituted 2-aminothiophenes, particularly in a discovery setting.
-
The Fiesselmann reaction and its variations provide a valuable alternative for the synthesis of specific isomers that may be inaccessible through the Gewald route, offering greater regiochemical control.
-
Transition-metal catalyzed methods represent the cutting edge of 2-aminothiophene synthesis, often providing milder conditions and broader functional group tolerance, making them attractive for complex molecule synthesis and late-stage functionalization.
By understanding the strengths and weaknesses of each approach, as detailed in this guide, researchers can make informed decisions to efficiently synthesize the target 2-aminothiophene derivatives for their specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct synthesis of polysubstituted 2-aminothiophenes by Cu(II)-catalyzed addition/oxidative cyclization of alkynoates with thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of secondary and tertiary aminothiophenes via palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are derived from safety data for structurally related thiophene derivatives and established best practices for chemical waste management.
Hazard Profile and Safety Recommendations
This compound is a substituted thiophene. Thiophene and its derivatives are recognized for their potential health and environmental hazards.[1][2] Based on data from similar compounds, this chemical should be handled as hazardous material.
Key Potential Hazards:
-
Toxicity: May be harmful if swallowed, causing potential skin and eye irritation.[3][4]
-
Environmental Impact: Potentially harmful to aquatic life with long-lasting effects.[3][5]
-
Flammability: While the flammability of this specific compound is not rated, many thiophene derivatives are flammable.[3][5]
Due to these potential hazards, it is imperative to use appropriate Personal Protective Equipment (PPE) when handling this compound. This includes, but is not limited to, chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes key hazard information extrapolated from related thiophene compounds. This data should be used as a conservative guide.
| Hazard Category | GHS Classification (Typical for Thiophene Derivatives) | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation.[6] |
| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[3][5][6] |
Step-by-Step Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[1] It must be treated as hazardous chemical waste and disposed of through an approved hazardous waste management program.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid residue of the compound, contaminated weighing papers, spatulas, and other disposable labware in a dedicated, clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a labeled, leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated personal protective equipment in a designated hazardous waste bag.[2]
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Include the approximate quantity of the waste and the date of accumulation.[1][2]
3. Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be cool, dry, and away from heat, sparks, or open flames.[1]
-
Ensure that the waste is stored separately from incompatible materials, such as strong oxidizing agents.[1]
4. Spill Management:
-
In the event of a spill, immediately evacuate and ventilate the area.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[2][7]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2]
Disposal Workflow
The following diagram illustrates the key steps in the disposal process for this compound.
Caption: Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. keyorganics.net [keyorganics.net]
Comprehensive Safety and Handling Guide for Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate. The following procedures are based on established best practices for handling structurally similar hazardous chemical compounds, including thiophene derivatives and aromatic amines.
Personal Protective Equipment (PPE)
Given the potential hazards associated with this class of compounds, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times. A face shield should be worn over goggles if there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves is recommended to provide robust protection against skin contact.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1][2] |
| Respiratory Protection | NIOSH-Approved Respirator | To be used if there is a risk of inhaling dust, particularly when handling the powder outside of a fume hood.[1][2][3] |
| Foot Protection | Closed-Toe Shoes | Prevents injury from spills.[2] |
Operational Plan: Handling and Experimental Protocol
All operations should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize exposure.
Step 1: Preparation and Engineering Controls
-
Ensure a certified chemical fume hood is operational.[1]
-
Designate a specific area within the fume hood for the experiment to contain potential spills.[1]
-
Have all necessary equipment and reagents ready before commencing to minimize handling time.[1]
Step 2: Weighing and Transfer
-
Weigh the solid this compound in a tared container inside the chemical fume hood.[1]
-
Use caution to avoid generating dust.
Step 3: Experimental Procedure
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the fume hood sash at the lowest possible height while working.[1]
Step 4: Post-Experiment
-
Decontaminate all surfaces and equipment that came into contact with the chemical.[1]
-
Properly label and store any resulting mixtures or products.[1]
Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[1]
Disposal Procedure:
-
Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.
-
Do not discharge the chemical or its waste into drains or the environment.[4]
Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
